methyl 6-bromo-1H-indole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSQBKJYHWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548949 | |
| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107650-22-6 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromo-1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of Methyl 6-bromo-1H-indole-4-carboxylate: A Technical Overview
Despite extensive investigation, a comprehensive public repository of experimental spectral data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for methyl 6-bromo-1H-indole-4-carboxylate remains elusive in readily accessible scientific literature and chemical databases. Commercial suppliers of this compound also do not typically provide in-depth analytical data.
This guide, therefore, addresses the critical need for such information by presenting a detailed examination of a closely related and well-characterized structural isomer, methyl 6-bromo-2-methyl-1H-indole-3-carboxylate . The available spectroscopic data for this analog provides valuable insights into the expected spectral characteristics of the target compound and serves as a robust reference for researchers in synthetic chemistry and drug discovery.
Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
The following tables summarize the reported ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.34 | brs | - | 1H | -NH |
| 7.94 | d | 9.0 | 1H | Ar-H |
| 7.45 | d | 1.8 | 1H | Ar-H |
| 7.31 | dd | 9.0, 1.8 | 1H | Ar-H |
| 3.92 | s | - | 3H | -OCH₃ |
| 2.73 | s | - | 3H | -CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 166.1 | C=O |
| 144.2 | Ar-C |
| 135.2 | Ar-C |
| 126.0 | Ar-C |
| 125.0 | Ar-C |
| 122.7 | Ar-C |
| 115.7 | Ar-C |
| 113.4 | Ar-C |
| 104.9 | Ar-C |
| 50.9 | -OCH₃ |
| 14.2 | -CH₃ |
Solvent: CDCl₃
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 289.9787 | 289.9782 |
Experimental Protocols
The synthesis and spectroscopic characterization of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involved a palladium-catalyzed intramolecular oxidative coupling reaction.
Synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
The synthesis was achieved through a palladium-catalyzed intramolecular oxidative coupling of an appropriate enamine precursor. The reaction was optimized using microwave irradiation of the neat mixture of reactants, which resulted in excellent yields and high regioselectivity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS was used to determine the exact mass of the synthesized compound.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting spectral data for a synthesized compound like methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Technical Guide: Physicochemical Properties of Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the indole class. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the known physicochemical properties of this compound, details experimental protocols for their determination, and outlines a general workflow for property characterization.
Core Physicochemical Data
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| CAS Number | 107650-22-6 | |
| Physical Form | Solid | [1] |
| SMILES | COC(=O)C1=C2C=CNC2=CC(Br)=C1 | [1] |
| InChI | 1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | [1] |
| InChIKey | KPFSQBKJYHWFME-UHFFFAOYSA-N | [1] |
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Experimental Value | Predicted Value | Source |
| Melting Point (°C) | Data not available | - | |
| Boiling Point (°C) | Data not available | - | |
| Water Solubility | Data not available | - | |
| pKa | Data not available | - | |
| LogP | Data not available | 2.6 (for isomer) | [3] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][4][5]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Solubility Determination
The solubility of a compound in various solvents is a critical parameter. A common method is the shake-flask method.[6][7][8][9][10]
-
Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is centrifuged or filtered to remove undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.
-
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[11][12][13][14][15]
-
Apparatus: Separatory funnel, analytical balance, volumetric flasks, pH meter, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
The solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken gently for a set period to allow for partitioning between the two phases and then left for the phases to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 4-position provides two reactive handles for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic indole ring system. The pyrrole ring of the indole is unsubstituted at the nitrogen atom. A bromine atom is attached to the 6-position of the benzene ring, and a methyl ester group is at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107650-22-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 254.08 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| SMILES String | COC(=O)c1c2cc[nH]c2cc(Br)c1 | --INVALID-LINK-- |
| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectral Data
Detailed experimental spectral data for this compound is not widely reported. Commercial suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this compound. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Expected Spectral Characteristics:
-
¹H NMR: Protons on the indole ring and the methyl ester would show characteristic chemical shifts. The NH proton of the pyrrole ring would likely appear as a broad singlet. Aromatic protons would exhibit splitting patterns influenced by the bromine and carboxylate substituents. The methyl ester protons would be a sharp singlet.
-
¹³C NMR: The spectrum would show ten distinct carbon signals corresponding to the indole ring and the methyl ester group. The carbonyl carbon of the ester would be in the downfield region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
-
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.
Synthesis
Experimental Protocol: Synthesis of 6-bromo-1H-indole-4-carboxylic acid (Precursor)
This protocol is a generalized procedure and may require optimization.
Reaction Scheme:
Materials:
-
Appropriately substituted aniline precursor
-
Reagents for indole ring formation (e.g., for Bartoli indole synthesis: nitroarene and vinyl Grignard reagent)
-
Reagents for bromination (e.g., N-Bromosuccinimide)
-
Reagents for introduction of the carboxylate group (e.g., via Vilsmeier-Haack formylation followed by oxidation)
-
Appropriate solvents (e.g., THF, DMF, acetic acid)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Indole Ring Formation: Synthesize the 6-bromoindole core using a suitable named reaction. For instance, the Bartoli indole synthesis could be adapted using a bromine-substituted nitrobenzene derivative.
-
Introduction of the Carboxylate Group: A common method to introduce a carboxyl group at the 4-position of an indole is through Vilsmeier-Haack formylation to yield the 4-formylindole, followed by oxidation to the carboxylic acid.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure 6-bromo-1H-indole-4-carboxylic acid.
-
Esterification: The final step would involve the esterification of the carboxylic acid with methanol under acidic conditions to yield this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.
Role as a Building Block in Kinase Inhibitor Synthesis
The indole scaffold is a common feature in many kinase inhibitors. The strategic functionalization of the indole ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The 6-bromo position on the indole ring is a key site for modification to enhance potency and selectivity.
Below is a generalized workflow illustrating the use of a bromoindole derivative in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.
Caption: Synthetic workflow for a kinase inhibitor using a bromoindole intermediate.
This workflow demonstrates how the bromine atom on the indole ring serves as a crucial handle for introducing new aryl or heteroaryl groups, which are often essential for achieving high-affinity binding to the target kinase.
Safety Information
This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
|
| Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Source: --INVALID-LINK--
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest a wide range of applications, particularly as a precursor for the synthesis of kinase inhibitors and other biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its utility for the scientific community.
A Technical Guide to the Solubility of Methyl 6-bromo-1H-indole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of methyl 6-bromo-1H-indole-4-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases for this particular compound, this document provides a comprehensive overview based on the known properties of the parent indole scaffold and related analogs. It includes a qualitative assessment of expected solubility in common organic solvents, a detailed, generalized experimental protocol for determining solubility, and workflow diagrams to illustrate the experimental and logical processes involved. This guide is intended to provide researchers with the foundational knowledge and practical methods to assess the solubility of this compound in their own laboratory settings.
Introduction
This compound is a heterocyclic compound belonging to the indole family. Indole derivatives are a significant class of compounds in the field of drug discovery, known for their diverse biological activities and presence in many pharmaceuticals. The solubility of a compound is a critical physical property that influences its suitability for various applications, including chemical reactions, purification, formulation, and biological assays. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective use in research and development.
Predicted Solubility Profile
The solubility of this compound in organic solvents is predicted based on the principle of "like dissolves like." The compound has both polar (the N-H group of the indole and the carboxylate group) and non-polar (the aromatic rings and the bromo substituent) features. Therefore, it is expected to be soluble in a range of organic solvents. The following table summarizes the predicted solubility.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Likely Soluble | Used in the synthesis of related indole esters, suggesting good solubility[4]. |
| Chloroform | CHCl₃ | Halogenated | Likely Soluble | A common solvent for indole derivatives; similar polarity to DCM[2][4]. |
| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | A moderately polar solvent often used for extraction and chromatography of indole compounds[2][4]. |
| Acetonitrile | C₂H₃N | Nitrile | Likely Soluble | A polar aprotic solvent used in syntheses involving indole carboxylates[4]. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Likely Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds[5]. |
| Methanol | CH₃OH | Alcohol | Soluble | The polar nature of methanol should facilitate the dissolution of the compound. |
| Ethanol | C₂H₅OH | Alcohol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound[2]. |
| Dimethylformamide (DMF) | C₃H₇NO | Amide | Very Soluble | A highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic compounds[5][6]. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Very Soluble | A highly polar aprotic solvent, commonly used to dissolve compounds for biological screening. |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Sparingly Soluble | The non-polar nature of toluene may limit its ability to dissolve the more polar functional groups of the molecule. |
| Hexanes | C₆H₁₄ | Aliphatic Hydrocarbon | Likely Insoluble | A non-polar solvent, unlikely to effectively dissolve the polar compound[4]. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (Using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Inject the diluted sample solution into the HPLC under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The quantitative solubility data should be presented in a clear and organized table, expressing solubility in units such as mg/mL, g/L, or mol/L.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the key molecular features of this compound and their influence on its predicted solubility in different types of organic solvents.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct, quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure and the properties of related compounds suggests it is likely to be soluble in a range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust methodology. This guide serves as a valuable resource for researchers, providing both predictive insights and practical steps for working with this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Bromo-Indole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic incorporation of a bromine atom onto this scaffold has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of bromo-indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key molecular pathways to aid in ongoing research and drug development efforts.
Anticancer Activity: Targeting the Engines of Malignancy
Bromo-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes and signaling pathways that are critical for tumor progression and survival.
A significant area of research has been the development of 5-bromoindole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a crucial regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[1] Certain novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated significant antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[1][2] The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][2]
Another mechanism of action for some bromo-indole derivatives is the disruption of the mitotic spindle, a cellular structure essential for cell division.[2][3] By interfering with microtubule dynamics, these compounds can prevent the proliferation and invasion of cancer cells.[2][3] Furthermore, compounds such as 3-(2-bromoethyl)-indole have been shown to inhibit the growth of colon cancer cells (SW480 and HCT116) and suppress the NF-κB signaling pathway, which is implicated in carcinogenesis and drug resistance.[4][5]
Quantitative Data: Anticancer Activity of Bromo-Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| 5-Bromoindole-2-carboxylic acid derivatives (e.g., 3a) | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Antiproliferative | Not specified | [1][2] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | Growth inhibition | 12.5 | [4][5] |
| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (Colon) | Growth inhibition | 5 | [4][5] |
| 6-Bromoisatin | HT29 (Colon), Caco2 (Colon) | Antiproliferative, Apoptosis induction | Not specified | [6] |
| Bis-indole derivatives (7e, 9a) | MCF-7 (Breast) | Antiproliferative | 0.44 - 47.1 | [6] |
| Bis-indole derivatives (7e, 9a) | MDA-MB-231 (Triple-negative breast) | Antiproliferative | 0.34 - 77.30 | [6] |
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by bromo-indole derivatives.
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Defense
Bromo-indole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including drug-resistant bacteria and fungi.[7] The introduction of a bromine atom can enhance the lipophilicity of the indole scaffold, potentially facilitating its passage through microbial cell membranes.[8]
6-Bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.[7] Some of these compounds also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[7] Other bromo-indole derivatives have shown efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB).[9]
In the realm of antifungal agents, 6-bromoindole has been identified as a potent inhibitor of mycelial growth for devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[10] Interestingly, its acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of spore germination, suggesting that different bromo-indole scaffolds can target various stages of fungal development.[10]
Quantitative Data: Antimicrobial Activity of Bromo-Indole Derivatives
| Compound/Derivative | Microorganism | Activity | MIC/EC50 Value | Reference |
| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Antibacterial | Not specified | [7] |
| 5-Bromo-substituted indole analogue (13b) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Antimicrobial | ≤ 0.28 µM | [11] |
| 6-Bromoindole | Escherichia coli | Antibacterial | 64 µg/mL | [9] |
| 6-Bromoindole | Botrytis cinerea | Antifungal (Mycelial growth) | EC50 = 11.62 µg/mL | [10] |
| 6-Bromoindole | Monilinia fructicola | Antifungal (Mycelial growth) | EC50 = 18.84 µg/mL | [10] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | Antifungal (Spore germination) | 100% inhibition | [10] |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | Antifungal (Spore germination) | 96% inhibition | [10] |
| 5-Bromoindole-3-aldehyde hydrazones | Staphylococcus aureus, MRSA, E. coli, B. subtilis, C. albicans | Antimicrobial | 6.25-100 mg/ml | [12] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the bromo-indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity: Combating Viral Threats
The indole scaffold is a well-established pharmacophore in the development of antiviral drugs, and its bromo-derivatives are no exception.[13] These compounds have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2.[13][14]
Some bromo-indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapy for HIV.[1] An N-tosyl-5-bromoindole derivative has demonstrated remarkable activity against wild-type and resistant strains of HIV.[13]
In the context of HCV, certain indole derivatives have shown promising antiviral properties.[13] For SARS-CoV-2, a specific bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited viral replication in vitro at a concentration of 52.0 μM.[14] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[14]
Quantitative Data: Antiviral Activity of Bromo-Indole Derivatives
| Compound/Derivative | Virus | Activity | IC50/EC50 Value | Reference |
| N-tosyl-5-bromoindole derivative (50) | HIV (Wild-type) | Reverse Transcriptase Inhibition | IC50 = 5.7 µM | [13] |
| N-tosyl-5-bromoindole derivative (50) | HIV (G140S mutant) | Reverse Transcriptase Inhibition | IC50 = 4.7 µM | [13] |
| N-tosyl-5-bromoindole derivative (50) | HIV (Y143R mutant) | Reverse Transcriptase Inhibition | IC50 = 5.0 µM | [13] |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of replication | 52.0 µM (complete inhibition) | [14] |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of replication | IC50 = 1.06 µg/mL | [14] |
Logical Relationship: General Antiviral Mechanisms
Caption: General targets of bromo-indole derivatives in the viral lifecycle.
Neuroprotective Effects: Shielding the Nervous System
Emerging research suggests that bromo-indole derivatives may hold therapeutic potential for neurodegenerative diseases.[8] Their mechanisms of action in this context often involve the inhibition of key enzymes and the modulation of signaling pathways associated with neuroinflammation and oxidative stress.[8]
Certain brominated indoles have demonstrated anti-inflammatory effects by suppressing the nuclear factor kappa B (NF-κB) signaling pathway.[8] This pathway plays a crucial role in the production of pro-inflammatory mediators that contribute to neuronal damage. Additionally, some derivatives have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), enzymes that are also involved in the inflammatory cascade.[8]
Furthermore, the potential of 5-bromoindole as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor is an area of active investigation.[15] Dysregulation of GSK-3 is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[15]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by bromo-indole derivatives.
Conclusion
Bromo-indole derivatives represent a versatile and highly promising class of bioactive compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents highlights their significant potential for the development of novel drugs. The introduction of the bromine atom often enhances the biological activity of the parent indole scaffold, underscoring the importance of halogenation in medicinal chemistry. Further research focused on structure-activity relationships, mechanism of action, and pharmacokinetic properties will be crucial for optimizing the design of these compounds and translating their therapeutic promise into clinical realities.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
In-depth Technical Guide: Known Derivatives and Analogues of Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The indole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position and a methyl carboxylate at the 4-position provides key handles for synthetic modification, allowing for the exploration of a diverse chemical space and the development of analogues with a wide range of biological activities. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, their synthesis, biological activities, and associated signaling pathways.
Known Derivatives and Analogues
The core structure of this compound has been modified at several positions, primarily at the indole nitrogen (N1), the C2, C3, and C5 positions, to generate a library of analogues with diverse biological properties.
N1-Substituted Analogues
Modification at the indole nitrogen is a common strategy to alter the physicochemical properties and biological activity of indole derivatives.
-
Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate: This simple N-methylated analogue is a key intermediate for further derivatization.
C3-Substituted Analogues
The C3 position of the indole ring is highly reactive and a frequent site for substitution.
-
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate: This derivative serves as a versatile intermediate for the synthesis of more complex molecules through reactions of the aldehyde group.[1][2]
Analogues with Modified Core Structures
Systematic modifications of the core indole structure have also been explored.
-
3-Acyl-6-bromoindoles: A series of analogues where the 4-carboxylate has been replaced by an acyl group at the 3-position have been synthesized and evaluated for their antifungal properties.[3]
-
6-Bromoindole-based inhibitors of bacterial cystathionine γ-lyase: These compounds feature modifications at the N1 position with various heterocyclic and aromatic moieties, demonstrating the potential of the 6-bromoindole scaffold in developing antibacterial agents.[4]
Data Presentation: Biological Activities
The derivatives of this compound and its parent 6-bromoindole scaffold have been investigated for various biological activities, including antifungal and antibacterial properties.
| Compound/Analogue Class | Biological Activity | Target/Mechanism of Action | Quantitative Data (EC50/MIC) | Reference |
| 3-Acyl-6-bromoindoles | Antifungal (against Botrytis cinerea and Monilinia fructicola) | Inhibition of Succinate Dehydrogenase (SDH) and Catalase (MfCat2) | EC50 values ranging from 11.62 µg/mL to >100 µg/mL | [3] |
| 6-Bromoindole-based compounds | Antibacterial (Potentiators of antibiotics) | Inhibition of bacterial Cystathionine γ-Lyase (CGL) | Not specified in the provided abstract | [4] |
| Indole Derivatives (General) | Anticancer | Modulation of PI3K/Akt/mTOR/NF-κB signaling pathway | Varies depending on the specific derivative and cell line | [5][6] |
Experimental Protocols
General Synthesis of 3-Acyl-6-bromoindole Derivatives[3]
A green and efficient microwave-assisted methodology has been employed for the synthesis of 3-acyl-6-bromoindoles.
Reagents and Conditions:
-
Starting Material: 6-bromoindole
-
Acylating Agents: Corresponding linear or aromatic anhydrides
-
Catalyst: Yttrium(III) trifluoromethanesulfonate (Y(OTf)3)
-
Solvent: [BMI]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate)
-
Temperature: 90 °C for linear anhydrides, 110 °C for aromatic anhydrides
-
Time: 30-45 minutes
General Procedure:
-
To a solution of 6-bromoindole in [BMI]BF4, the respective anhydride and Y(OTf)3 are added.
-
The reaction mixture is heated under microwave irradiation at the specified temperature and time.
-
After completion of the reaction, the product is extracted with an appropriate organic solvent.
-
The crude product is purified by crystallization.
Synthesis of 6-Bromoindole-based Inhibitors of Bacterial Cystathionine γ-Lyase[4]
The synthesis of these inhibitors involves the N-alkylation of 6-bromoindole or 6-bromoindazole with various side chains.
Example: Synthesis of Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2) [4]
-
N-Alkylation: 6-Bromoindole is reacted with methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., DMF) to yield the N-alkylated intermediate.
-
Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., KOH) in a suitable solvent (e.g., methanol/water) to afford the final potassium salt.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR/NF-κB Signaling Pathway
Indole derivatives have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and inflammation.[5][6] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR/NF-κB pathway and points of inhibition by indole derivatives.
Experimental Workflow for Screening Indole Derivatives
The discovery and development of novel indole-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the discovery and development of indole derivatives.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and experimental considerations for methyl 6-bromo-1H-indole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended to ensure its safe and effective use in a laboratory setting.
Chemical Identification and Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₈BrNO₂. It is a solid at room temperature and is utilized as an intermediate in the synthesis of various biologically active molecules.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 107650-22-6 |
| SMILES | COC(=O)C1=C2C=CNC2=CC(Br)=C1[1] |
| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard is its acute oral toxicity.
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
GHS Label Elements:
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed[1] |
Precautionary Statements:
| Code | Statement |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P330 | Rinse mouth. |
| P331 | Do NOT induce vomiting. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
-
Respiratory Protection: Use a certified respirator if working in a poorly ventilated area or if dusts are generated.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The designated storage class is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.
Experimental Protocol: Synthesis of this compound
The following is a proposed, adapted experimental protocol for the synthesis of this compound, based on a known procedure for the synthesis of the non-brominated analogue, methyl 1H-indole-4-carboxylate, via a palladium-catalyzed reaction. This procedure should be performed by a qualified chemist with appropriate safety precautions in place.
Materials and Reagents
-
Methyl 2-amino-5-bromobenzoate
-
(2-bromovinyl)trimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate, (2-bromovinyl)trimethylsilane, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Toxicological and Ecological Information
-
Toxicological Information: The primary known toxicological effect is acute oral toxicity. Further toxicological data is limited.
-
Ecological Information: No specific data is available on the ecological effects of this compound. It is important to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and users should consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before use.
References
commercial availability and suppliers of methyl 6-bromo-1H-indole-4-carboxylate
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of methyl 6-bromo-1H-indole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This guide covers its commercial availability, a proposed synthetic route, and a discussion of the potential biological significance of this and structurally related molecules.
Commercial Availability and Suppliers
This compound is available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent vendors are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | MFCD07357290 | Not specified | Inquire |
| Biosynth | QTB90389 | Not specified | Inquire |
| ChemUniverse | P78039 | 95% | 250mg, 1g, 5g |
| Chemable | 107650-22-6 | Not specified | Inquire |
| Aladdin Scientific | A1523097 | min 97% | 1g |
| CP Lab Safety | Not specified | min 97% | 1g |
| eMolecules (via Pharmablock) | 551093007 | Not specified | 25mg |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| CAS Number | 107650-22-6 |
| Appearance | Solid |
Proposed Synthetic Route
A potential synthetic approach could involve the following key transformations:
-
Nitration of a bromo-m-xylene derivative to introduce a nitro group.
-
Oxidation of the methyl groups to carboxylic acids.
-
Selective reduction of one carboxylic acid to an alcohol.
-
Esterification of the remaining carboxylic acid.
-
Reduction of the nitro group to an amine.
-
Cyclization to form the indole ring, for example, via a Fischer indole synthesis or a related method.
A generalized workflow for such a synthesis is depicted below.
Detailed Methodologies of Cited Key Experiments
As no specific experimental protocols for the synthesis of this compound have been identified, this section provides a general procedure for the synthesis of a related compound, methyl indole-4-carboxylate, which can be adapted.
Example: Synthesis of Methyl Indole-4-carboxylate
This procedure is based on the conversion of 2-methyl-5-nitroisocarbostyril to the corresponding indole-4-carboxylic acid, followed by esterification.
Step 1: Reductive Cyclization and Hydrolysis
-
A solution of a suitable 4-acylated 2-methyl-5-nitroisocarbostyril derivative is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite or catalytic hydrogenation.
-
The resulting intermediate is then hydrolyzed under alkaline conditions (e.g., refluxing with aqueous potassium hydroxide in a solvent like dimethyl sulfoxide) to yield the indole-4-carboxylic acid. This step involves a retro-Mannich reaction.
Step 2: Esterification
-
The crude indole-4-carboxylic acid is dissolved in a suitable solvent, such as methanol.
-
An excess of an esterifying agent, like ethereal diazomethane or thionyl chloride in methanol, is added carefully at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure methyl indole-4-carboxylate.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the role of this compound in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many bromoindole derivatives have been reported to exhibit a wide range of biological activities.
Bromoindole derivatives have been investigated for their potential as:
-
Anticancer agents: By targeting various kinases and other proteins involved in cancer cell proliferation and survival.[1][2]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.[3][4]
-
Enzyme inhibitors: Including the inhibition of enzymes like pp60(c-Src) tyrosine kinase.[1]
The substitution pattern on the indole ring, including the position of the bromine atom and the carboxylate group, is expected to significantly influence the biological activity and target specificity.
Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway where an indole derivative might act as an inhibitor of a receptor tyrosine kinase (RTK) is illustrated below. This is a generalized representation and does not imply a known activity for the specific compound.
Conclusion
This compound is a readily accessible synthetic building block with potential for use in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active bromoindoles suggests that it warrants further investigation. The proposed synthetic strategies and the contextual information on the biological activities of related compounds provided in this guide are intended to support researchers in their exploration of this and similar molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Indoles from Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of methyl 6-bromo-1H-indole-4-carboxylate. This versatile building block allows for the introduction of a wide range of functionalities at the C6 position of the indole scaffold, a privileged structure in medicinal chemistry. The following protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented as foundational methods for the synthesis of novel indole derivatives.
Introduction
The indole nucleus is a core structural motif in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize the indole ring is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound serves as a valuable starting material for such endeavors, with the bromine atom at the C6 position providing a handle for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse libraries of indole analogs for biological screening.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for the functionalization of 6-bromoindoles. While specific data for this compound is limited in the public domain, the presented data is based on analogous 6-bromoindole substrates and provides a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 6-Bromoindoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 15 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 120 | 8 | 75 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85 |
Table 2: Sonogashira Coupling of 6-Bromoindoles with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 16 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 1.5 | 92 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 60 | 20 | 78 |
| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 6 | 87[1][2] |
Table 3: Buchwald-Hartwig Amination of 6-Bromoindoles with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 92 |
| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 16 | 88[3] |
| 4 | Piperidine | Pd₂(dba)₃ (1) | 1 | NaOtBu | Toluene | 100 | 18 | 75 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, unless otherwise noted. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., Toluene, THF, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 70 °C) for the required time (typically 1.5-24 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle Diagram:
References
Application Notes and Protocols: Detailed Protocol for Suzuki Coupling with Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core is, therefore, of significant interest in drug discovery. This document provides a detailed protocol for the Suzuki coupling of methyl 6-bromo-1H-indole-4-carboxylate with various arylboronic acids, a key transformation for the synthesis of diverse indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organoboron compound in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, which can coordinate to the palladium catalyst and inhibit its activity.
Experimental Protocol
This protocol is a generalized procedure based on established methodologies for Suzuki coupling reactions with similar bromoindole derivatives.[4][5][6] Optimization of reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, water, and brine for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction vessel via syringe. If a mixed solvent system with water is used, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indole-4-carboxylate.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of bromoindoles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (4) | Water | 120 (Microwave) | 1.5 | up to 91 |
| 3 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | - | - |
| 4 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. iris.unina.it [iris.unina.it]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 107650-22-6 | Methyl 6-bromo-4-indolecarboxylate | Bromides | Ambeed.com [ambeed.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for N-Alkylation of Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the diversification of indole-based scaffolds. The substituent on the indole nitrogen can significantly influence the pharmacological and pharmacokinetic properties of a molecule. Methyl 6-bromo-1H-indole-4-carboxylate is a key building block in the synthesis of various biologically active compounds. The presence of the bromine atom and the methyl ester group can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the N-alkylation of this specific indole derivative, a crucial step for creating novel therapeutic agents and exploring structure-activity relationships (SAR).
The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2] This protocol will focus on a widely adopted procedure using sodium hydride as the base and a generic alkyl halide as the alkylating agent in a polar aprotic solvent.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride in dimethylformamide (DMF).
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration typically ranges from 0.1 to 0.5 M.[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.[2][3] The addition should be done slowly to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[2][3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] For less reactive alkyl halides, gentle heating may be required.[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1][2][3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[2]
-
Washing: Wash the combined organic layers with water and then with brine.[1][2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
Data Presentation
The following table summarizes typical reaction parameters that can be adapted for the N-alkylation of this compound.
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may be possible but could affect solubility and reaction kinetics. |
| Base (NaH) | 1.1 - 1.5 equivalents | An excess of base ensures complete deprotonation of the indole nitrogen.[2][3] |
| Alkylating Agent | 1.0 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion.[1][2][3] |
| Solvent | Anhydrous DMF or THF | DMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates.[3][4] |
| Deprotonation Temperature | 0 °C | Cooling is necessary to control the exothermic reaction with NaH. |
| Deprotonation Time | 30 - 60 minutes | Cessation of hydrogen gas evolution is a good indicator of completion.[2][3] |
| Alkylation Temperature | 0 °C to Room Temperature (or higher) | The optimal temperature depends on the reactivity of the alkylating agent.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of completion.[1][2] |
| Work-up | Quenching with sat. aq. NH₄Cl, EtOAc extraction | Standard procedure to neutralize the base and isolate the product.[1][2][3] |
| Purification | Silica gel column chromatography | The eluent system will depend on the polarity of the product. |
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathways and Logical Relationships
For this specific chemical synthesis, a signaling pathway diagram is not applicable. The workflow diagram above illustrates the logical sequence of the experimental procedure. The core chemical transformation is a nucleophilic substitution reaction, which can be represented as follows:
Caption: Generalized mechanism of indole N-alkylation via an Sₙ2 pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromoindoles. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions opens avenues for the synthesis of novel therapeutic agents and molecular probes.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 6-bromoindoles, these reactions allow for the introduction of a wide variety of substituents at the C6 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This document covers key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing palladium-catalyzed cross-coupling reactions of 6-bromoindoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 6-bromoindole and various organoboron compounds.
Quantitative Data
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 98 |
| 2 | p-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 95 |
| 3 | o-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 92 |
| 4 | o-Nitrophenylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 84 |
| 5 | Quinoline-3-boronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 62 |
Data adapted from a study on 5-bromoindole, which is expected to have similar reactivity to 6-bromoindole under these mild, aqueous conditions.[1]
Experimental Protocol
Materials:
-
6-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 4:1 water:acetonitrile)
Procedure:
-
To a reaction vessel, add 6-bromoindole, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle
Heck Reaction
The Heck reaction enables the arylation of alkenes with 6-bromoindole to form substituted alkenes.
Quantitative Data
| Entry | Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | MeCN | 100 | 12 | ~75-85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 130 | 18 | ~60-70* |
Yields are estimated based on typical Heck reactions of aryl bromides with similar alkenes. Specific data for 6-bromoindole is limited.
Experimental Protocol
Materials:
-
6-Bromoindole (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%), if required
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, MeCN, or DMA)
Procedure:
-
In a reaction tube, combine 6-bromoindole, the palladium catalyst, ligand (if used), and base.
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the mixture with stirring to the specified temperature for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between 6-bromoindole and a terminal alkyne.
Quantitative Data
| Entry | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 6 | 87 |
| 2 | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 91 |
| 3 | 1-Ethynyl-4-fluorobenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 92 |
| 4 | 3-Ethynylthiophene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt -> 60 | 18 | 75 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | rt | 12-24 | ~85* |
Data for entries 1-4 are for 4-bromo-1H-indole and are expected to be similar for 6-bromoindole.[2] Data for entry 5 is a general condition for bromoindoles.
Experimental Protocol
Materials:
-
6-Bromoindole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) or a traditional system (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%) (for traditional method)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO or THF)
Procedure (Copper-Free):
-
To a Schlenk tube, add 6-bromoindole and the palladium precatalyst.
-
Evacuate and backfill with argon.
-
Add DMSO, the terminal alkyne, and TMP via syringe.
-
Stir the reaction at room temperature for the specified time.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds between 6-bromoindole and various primary or secondary amines.
Quantitative Data
| Entry | Amine Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 85 |
| 2 | 4-Methoxyaniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 92 |
| 3 | Morpholine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 95 |
| 4 | Piperidine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 91 |
| 5 | N-Methylaniline | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 82 |
Data adapted from a study on 6-bromo-1H-indazole, a close structural analog of 6-bromoindole.[3]
Experimental Protocol
Materials:
-
6-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromoindole, the amine, and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction to 65 °C.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Cyanation
The palladium-catalyzed cyanation of 6-bromoindole provides a direct route to 6-cyanoindole, a versatile intermediate.
Quantitative Data
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(OAc)₂ (5) | PPh₃ (10) | - | DMF | 120 | 12-24 | ~80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | Na₂CO₃ | Toluene/DMA | 130 | 24 | ~85-95 |
Yields are based on general procedures for the cyanation of N-protected 6-bromoindole and other aryl bromides.[4]
Experimental Protocol
Materials:
-
N-protected 6-bromoindole (e.g., 1-(Tosyl)-6-bromo-1H-indole) (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask, add N-protected 6-bromoindole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, pour the mixture into an aqueous solution of NaHCO₃ and stir.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
The protecting group can be removed under appropriate conditions to yield 6-cyanoindole.
Note: The N-H of unprotected indoles can interfere with some cross-coupling reactions. N-protection (e.g., with Boc, Ts, or SEM groups) is often employed to improve yields and prevent side reactions, though many modern catalyst systems show good tolerance for the free N-H group. The protocols and data provided should be used as a starting point, and optimization may be necessary for specific substrates and coupling partners.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and amines, a reaction that is often challenging using traditional methods.[2] The indole scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Consequently, the functionalization of the indole nucleus, particularly through C-N bond formation, is of significant interest in drug discovery and development. These application notes provide detailed protocols and reaction conditions for the successful Buchwald-Hartwig amination of various bromoindole isomers.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium catalyst.[1][3] The cycle is initiated by the oxidative addition of the bromoindole to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by coordination of the amine to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-arylindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1] The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction.[2][4] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2]
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of bromoindoles. Specific conditions, including the choice of catalyst, ligand, base, solvent, and temperature, should be optimized based on the specific bromoindole and amine coupling partners, as detailed in the subsequent tables.
Materials:
-
Bromoindole (e.g., 4-bromoindole, 5-bromoindole, 6-bromoindole, or 7-bromoindole)
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)[4]
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the bromoindole (1.0 equiv.), the palladium source (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Under the inert atmosphere, add the base (e.g., 1.2-2.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Finally, add the amine (1.1-1.5 equiv.) via syringe.
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).[4] The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylindole product.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromoindoles with different amines. These conditions can serve as a starting point for reaction optimization.
Table 1: Reaction Conditions for the Amination of 5-Bromoindole
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 | [1] |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 95 | [1] |
| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 88 | [1] |
| Di-n-butylamine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.4) | Toluene | 100 | 16 | 85 | [1] |
| Aniline | [Pd(tBu-XPhos)G1] (5) | - | KOH (4.0) | H₂O/1,4-Dioxane | 65 | 16 | 85 | [7] |
Table 2: Reaction Conditions for the Amination of other Bromoindoles
| Bromoindole | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoindole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 4 | 91 | [5] |
| 7-Bromoindole | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 88 | [7] |
| 4-Bromoindole | Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 75 | [6] |
Mandatory Visualization
Caption: General workflow for the Buchwald-Hartwig amination of bromoindoles.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
application of methyl 6-bromo-1H-indole-4-carboxylate in natural product synthesis
Application of Methyl 6-Bromo-1H-indole-4-carboxylate in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a versatile heterocyclic building block with significant potential in the synthesis of complex organic molecules, including natural product analogs and pharmaceutically active compounds. The presence of multiple functional groups—a reactive indole core, a bromine atom amenable to cross-coupling reactions, and a methyl ester for further derivatization—makes it a valuable starting material for creating diverse molecular architectures. While a direct total synthesis of a natural product originating from this compound is not extensively documented in peer-reviewed literature, its utility can be demonstrated through the synthesis of analogs of potent natural products. This document outlines the application of this compound in the conceptual synthesis of indole-based analogs of the marine natural product Neopeltolide, which is known for its potent cytotoxic and antifungal activities.
Conceptual Application: Synthesis of Indole-Based Neopeltolide Analogs
Neopeltolide is a macrolide with a complex structure that has attracted considerable attention from the synthetic community. Recent research has focused on replacing the macrolactone core with other scaffolds to explore new biological activities. The indole scaffold serves as a promising replacement, and this compound is an excellent starting point for the construction of the key indole-containing fragment.
The overall strategy involves the functionalization of the indole nitrogen, followed by modification of the methyl ester and subsequent coupling with the side-chain of Neopeltolide. The bromine atom at the 6-position offers a handle for late-stage diversification of the molecule, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
1. N-Alkylation of this compound
This initial step introduces a side chain at the indole nitrogen, which is crucial for linking the indole core to other fragments or for modulating the biological activity of the final compound.
-
Materials:
-
This compound
-
Substituted benzyl chloride (or other suitable alkylating agent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an argon atmosphere, add a solution of this compound (1.0 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Reduction of the Methyl Ester
The methyl ester at the 4-position is reduced to a primary alcohol, which serves as a handle for coupling with the oxazole-containing side chain of Neopeltolide.
-
Materials:
-
N-alkylated this compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-alkylated this compound (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to -78 °C.
-
Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude alcohol is typically used in the next step without further purification.
-
3. Esterification with the Neopeltolide Side-Chain Acid
The final key step is the coupling of the indole-containing alcohol with the carboxylic acid of the Neopeltolide side-chain, typically an oxazole-containing fragment.
-
Materials:
-
(6-bromo-1-(substituted benzyl)-1H-indol-4-yl)methanol
-
Neopeltolide side-chain carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the indole alcohol (1.0 eq), the side-chain carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC or EDC (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps.
| Step | Reactant | Product | Typical Yield (%) |
| 1. N-Alkylation | This compound | N-alkylated this compound | 75-90 |
| 2. Ester Reduction | N-alkylated this compound | (6-bromo-1-(substituted benzyl)-1H-indol-4-yl)methanol | 80-95 |
| 3. Esterification | Indole alcohol and side-chain acid | Indole-based Neopeltolide Analog | 60-80 |
Visualizations
Synthetic Pathway for Indole-Based Neopeltolide Analog
Caption: Synthetic route to indole-based Neopeltolide analogs.
Conceptual Late-Stage Diversification Strategy
The bromine atom on the indole core provides an excellent opportunity for late-stage functionalization using modern cross-coupling reactions, enabling the creation of a diverse library of analogs for biological screening.
Caption: Late-stage diversification of the 6-bromoindole scaffold.
Conclusion
This compound is a highly functionalized and valuable starting material for the synthesis of complex molecules. While its direct application in the total synthesis of natural products is not yet widely reported, its potential is clearly demonstrated in the conceptual synthesis of indole-based analogs of bioactive natural products like Neopeltolide. The protocols and strategies outlined here provide a roadmap for researchers to utilize this versatile building block in drug discovery and chemical biology programs. The ability to perform late-stage diversification through cross-coupling reactions at the 6-position further enhances its utility in generating compound libraries for screening and SAR studies.
Application Notes and Protocols for Gram-Scale Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1][2] The indole scaffold is a key structural component in various natural products, pharmaceuticals, and agrochemicals.[2] Consequently, the development of efficient and scalable methods for the synthesis of functionalized indoles is a critical area of research. This document provides detailed protocols and application notes for the gram-scale synthesis of indole derivatives, focusing on practical experimental setups, purification techniques, and characterization methods.
Synthesis Strategy: Fischer Indole Synthesis
One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis.[1][2] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole. This approach is widely used for the synthesis of a variety of substituted indoles.[2]
Experimental Workflow
The overall workflow for the gram-scale synthesis of a representative indole derivative, 2-phenylindole, via the Fischer indole synthesis is depicted below.
Caption: Experimental workflow for the gram-scale synthesis of 2-phenylindole.
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Phenylindole
This protocol is adapted from established procedures for the Fischer indole synthesis.[4]
Materials and Equipment:
-
Acetophenone
-
Phenylhydrazine
-
95% Ethanol
-
Anhydrous Zinc Chloride (powdered)
-
Concentrated Hydrochloric Acid
-
1 L Beaker (tall form)
-
Oil bath
-
Mechanical stirrer
-
Steam bath
-
Filtration apparatus (Buchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for approximately 1 hour.[4]
-
Dissolve the resulting hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution.
-
Cool the mixture and collect the crystalline acetophenone phenylhydrazone by filtration.
-
Wash the crystals with a small amount of cold ethanol. The expected yield is 87-91%.[4]
Step 2: Cyclization to 2-Phenylindole
-
In a tall 1 L beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[4]
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.[4]
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent solidification of the reaction mixture, add and stir in 200 g of clean sand.[4]
Step 3: Workup and Purification
-
Allow the reaction mixture to cool.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[4]
-
Filter the mixture to collect the sand and crude 2-phenylindole.
-
Boil the collected solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with activated carbon (e.g., Norit) and filter while hot.
-
Allow the filtrate to cool to induce crystallization of the 2-phenylindole.
-
Collect the purified 2-phenylindole crystals by filtration and wash with cold ethanol. The expected yield is 72-80%.[4]
Data Presentation
Table 1: Reagent Quantities and Yields for Gram-Scale Synthesis of 2-Phenylindole
| Step | Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Product | Expected Yield (%) |
| 1 | Acetophenone | 120.15 | 40 | 0.33 | Acetophenone Phenylhydrazone | 87-91 |
| 1 | Phenylhydrazine | 108.14 | 36 | 0.33 | ||
| 2 | Acetophenone Phenylhydrazone | 210.28 | 53 | 0.25 | 2-Phenylindole | 72-80 |
| 2 | Anhydrous Zinc Chloride | 136.30 | 250 | 1.83 |
Characterization of Indole Derivatives
The successful synthesis and purity of the indole derivatives should be confirmed using various analytical techniques.
Table 2: Characterization Methods for Indole Derivatives
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the indole core and substituent groups. | Characteristic chemical shifts for the indole ring protons and carbons.[5] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target indole derivative.[5] |
| Melting Point Analysis | Assessment of purity. | A sharp and well-defined melting point range consistent with literature values for the pure compound.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands, such as the N-H stretch of the indole ring (around 3100-3400 cm⁻¹). |
Signaling Pathway Visualization
Indole derivatives are known to interact with various biological pathways. The following diagram illustrates a generalized signaling pathway that could be modulated by a synthesized indole derivative, for example, as a kinase inhibitor.
Caption: Generalized kinase inhibition signaling pathway.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful gram-scale synthesis, purification, and characterization of indole derivatives. The Fischer indole synthesis remains a robust and scalable method for accessing a wide range of these important heterocyclic compounds. Adherence to the detailed experimental procedures and analytical characterization will ensure the production of high-quality materials suitable for further research and development in various scientific disciplines.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. View of A General Approach to Indoles: Practical Applications for the Synthesis of Highly Functionalized Pharmacophores [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Indole Nitrogen in Methyl 6-bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the N-H group of methyl 6-bromo-1H-indole-4-carboxylate, a versatile building block in medicinal chemistry. The derivatization of the indole nitrogen is a critical step in the synthesis of various biologically active compounds, as it allows for the introduction of diverse functional groups that can modulate the pharmacological properties of the molecule. This document covers common and effective methods for N-alkylation, N-acylation, N-arylation, and N-sulfonylation, supported by quantitative data and detailed experimental procedures.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities. This compound is a particularly useful intermediate due to the presence of multiple functional handles. The bromine atom at the 6-position can be utilized for cross-coupling reactions, the methyl ester at the 4-position can be hydrolyzed or converted to an amide, and the indole N-H bond provides a site for introducing a variety of substituents. This document focuses on the derivatization of the indole nitrogen, a key transformation for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
N-Alkylation of the Indole Nitrogen
N-alkylation is a fundamental transformation for introducing alkyl, benzyl, or other substituted alkyl groups onto the indole nitrogen. The most common method involves the deprotonation of the indole N-H with a suitable base, followed by quenching the resulting anion with an electrophilic alkylating agent.
Quantitative Data for N-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | 4-(Bromomethyl)pyridine hydrobromide | Cs₂CO₃ | DMF | Room Temp. | 2 | Methyl 6-bromo-1-(pyridin-4-ylmethyl)-1H-indole-4-carboxylate | 77 | [1] |
| This compound | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH (60% in oil) | DMF | 0 to Room Temp. | 2.5 | Methyl 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-4-carboxylate | 79 | [2] |
| This compound | 2-Bromobutane | Not specified | Not specified | Not specified | Not specified | Methyl 1-(sec-butyl)-6-bromo-1H-indole-4-carboxylate | 40 (for two steps) | [3] |
Experimental Protocols for N-Alkylation
Protocol 1: N-Alkylation with 4-(Bromomethyl)pyridine [1]
-
To a solution of this compound (1.0 equiv., e.g., 50 mg, 0.20 mmol) in anhydrous dimethylformamide (DMF, e.g., 3 mL), add cesium carbonate (Cs₂CO₃, 6.0 equiv.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 4-(bromomethyl)pyridine hydrobromide (3.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: N-Protection with SEM-Cl [2]
-
To a solution of this compound (1.0 equiv., e.g., 3 g, 11.8 mmol) in anhydrous DMF (e.g., 36 mL) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.).
-
Stir the mixture at 0°C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the N-protected product.
N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
N-Acylation of the Indole Nitrogen
N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. These derivatives are important intermediates and are found in several biologically active molecules. While direct acylation can be challenging due to the moderate nucleophilicity of the indole nitrogen, several methods have been developed to achieve this transformation efficiently.
General Protocol for N-Acylation (Adapted)
While a specific example for this compound was not found in the reviewed literature, the following protocol is a general and effective method for the N-acylation of various indoles and can be adapted for the target molecule.
Protocol 3: N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (Et₃N, 1.5 equiv.) or pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Arylation of the Indole Nitrogen
N-arylation of indoles, typically achieved through copper- or palladium-catalyzed cross-coupling reactions, is a powerful method for the synthesis of N-arylindoles, a class of compounds with significant applications in materials science and medicinal chemistry.
General Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)
The following is a general protocol for the copper-catalyzed N-arylation of indoles, which can be optimized for this compound.
Protocol 4: Copper-Catalyzed N-Arylation
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (e.g., an aryl iodide or bromide, 1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as N,N'-dimethylethylenediamine (0.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Sulfonylation of the Indole Nitrogen
N-sulfonylation introduces a sulfonyl group to the indole nitrogen, which can serve as a protecting group or as a key functional group in biologically active molecules. The reaction is typically carried out by reacting the indole with a sulfonyl chloride in the presence of a base.
General Protocol for N-Sulfonylation
Protocol 5: N-Sulfonylation with a Sulfonyl Chloride
-
Dissolve this compound (1.0 equiv.) in an anhydrous solvent like DCM or THF.
-
Add a base such as triethylamine (1.5 equiv.) or sodium hydride (1.2 equiv.). If using NaH, stir for 30 minutes at 0°C before proceeding.
-
Cool the mixture to 0°C.
-
Add the sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride, 1.2 equiv.) portion-wise or dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Logical Relationship of Derivatization Reactions
Caption: Key derivatization pathways for the indole nitrogen of the title compound.
Conclusion
The derivatization of the indole nitrogen of this compound provides access to a wide array of novel compounds with potential applications in drug discovery and development. The protocols outlined in these application notes serve as a guide for the synthesis of N-alkylated, N-acylated, N-arylated, and N-sulfonylated derivatives. While specific quantitative data for all derivatization types on this particular substrate are not extensively reported in the literature, the provided general protocols, based on well-established indole chemistry, offer a solid foundation for further synthetic exploration. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
- 1. Non-nucleoside Inhibitors of BasE, An Adenylating Enzyme in the Siderophore Biosynthetic Pathway of the Opportunistic Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021092115A1 - Bicyclic heteroaryl compounds and uses thereof - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]
Troubleshooting & Optimization
identifying common impurities in methyl 6-bromo-1H-indole-4-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-bromo-1H-indole-4-carboxylate. Our aim is to help you identify and address common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound, like many substituted indoles, can be approached through several established methods. The most prevalent routes include modifications of the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[1][2][3][4] The choice of synthesis often depends on the availability of starting materials and the desired scale of the reaction.
Q2: My reaction is complete, but I'm observing multiple spots on my TLC analysis. What could these be?
A2: Multiple spots on a TLC plate following the reaction can indicate the presence of several impurities alongside your desired product. These can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in a Fischer indole synthesis, you might see residual phenylhydrazine or the intermediate hydrazone.[2] Palladium-catalyzed reactions might have byproducts from homo-coupling or other undesired cross-coupling events.[1]
Q3: I'm having difficulty purifying the crude product by column chromatography. The fractions are not clean. What can I do?
A3: Co-elution of impurities is a common challenge in the purification of indole derivatives. If you are observing impure fractions, consider optimizing your chromatography conditions. This can include trying different solvent systems with varying polarities, using a gradient elution, or employing a different stationary phase (e.g., reversed-phase silica). In some cases, recrystallization of the semi-pure product can be an effective final purification step.
Q4: What analytical techniques are best suited for identifying and quantifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown impurities once they are isolated.
Troubleshooting Guide: Identifying Common Impurities
This guide will help you to identify potential impurities based on the synthetic route employed for this compound.
Potential Impurities in Fischer Indole Synthesis Route
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[2][8]
| Potential Impurity | Potential Source/Cause | Identification Notes |
| Unreacted 4-bromo-2-carboxyphenylhydrazine | Incomplete reaction; incorrect stoichiometry. | Can be detected by LC-MS; will have a distinct mass and retention time from the product. |
| Starting Aldehyde/Ketone | Incomplete reaction; incorrect stoichiometry. | Volatile impurities may be detectable by GC-MS. |
| Di-indolic species (e.g., dimers) | Side reactions under harsh acidic conditions or high temperatures. | Higher molecular weight impurities detectable by LC-MS. |
| Partially cyclized intermediates | Incomplete cyclization or elimination steps of the Fischer synthesis. | May be isomeric with the product or have a mass corresponding to the intermediate stages. |
| Positional Isomers | If the starting materials are not regiochemically pure, other bromo-indole isomers could form. | Can be very difficult to separate; may require careful NMR analysis or specialized chromatography. |
Potential Impurities in Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination followed by cyclization, are also common for indole synthesis.[1][3][9]
| Potential Impurity | Potential Source/Cause | Identification Notes |
| Unreacted Aryl Halide (e.g., methyl 2-amino-5-bromobenzoate) | Incomplete oxidative addition or catalyst deactivation. | Detectable by LC-MS and comparison with the starting material's retention time. |
| Unreacted Coupling Partner | Incomplete reaction. | Detectable by LC-MS. |
| Homo-coupled Byproducts | Side reaction of the aryl halide or the coupling partner with itself. | Will have a molecular weight corresponding to a dimer of the starting material. |
| Phosphine Oxide | Oxidation of the phosphine ligand used in the palladium catalyst system. | Can often be seen in the ¹H NMR spectrum and can be removed by chromatography. |
| Dehalogenated Product (methyl 1H-indole-4-carboxylate) | Reductive dehalogenation as a side reaction. | Will have a mass corresponding to the loss of bromine, detectable by LC-MS. |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC-MS
This protocol provides a general method for the analysis of impurities in a sample of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 220 nm and 280 nm.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Analyze the chromatogram to identify peaks other than the main product peak.
-
Examine the mass spectrum of each impurity peak to determine its molecular weight.
-
Based on the molecular weight and knowledge of the synthetic route, propose potential structures for the impurities.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Brominated Indole Esters by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated indole esters using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of brominated indole esters?
A1: The selection of the stationary phase is critical and depends on the polarity and stability of your specific brominated indole ester.
-
Silica Gel: This is the most widely used stationary phase for normal-phase chromatography. However, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive indole derivatives.[1][2]
-
Alumina: Available in neutral, basic, or acidic forms, alumina can be an excellent alternative for indoles that are sensitive to the acidity of silica gel.[2][3]
-
Reversed-Phase Silica (C8, C18): For more polar brominated indole esters, reversed-phase chromatography is a suitable option.[2][4] The mobile phase is typically a polar solvent mixture, such as water/methanol or water/acetonitrile.[4][5]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems.
-
Normal-Phase Chromatography: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[1][6] For instance, the purification of 3-Bromo-1H-indole has been successfully achieved using a petroleum ether:ethyl acetate ratio of 10:1.[6] Systems involving chloroform and methanol can also be effective.[5]
-
Reversed-Phase Chromatography: Gradients of methanol or acetonitrile in water are typically employed.[4][5]
-
Modifiers: If you observe streaking or tailing on your TLC plate, especially with basic indole structures, adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (TEA) to the eluent can improve separation by neutralizing acidic sites on the silica gel.[1][7]
Q3: My brominated indole ester is colorless. How can I monitor the purification process?
A3: Since many indole derivatives are colorless, several visualization techniques can be used for TLC analysis and fraction monitoring:
-
UV Light: Most indole compounds are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[2]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[2]
-
Chemical Stains:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[2]
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that work for a wide variety of functional groups.[2]
-
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of brominated indole esters.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Compound Degradation: The indole ring may be sensitive to the acidic nature of the silica gel.[1][8] 2. Irreversible Adsorption: The compound may be too polar and binding irreversibly to the stationary phase.[1] 3. Dilute Fractions: The compound may have eluted but is too dilute to be detected by TLC.[8] | 1. Test for Stability: Spot the crude mixture on a TLC plate and let it sit for a few hours before eluting to check for degradation.[8] 2. Deactivate Silica: Pre-treat the silica gel column with a mobile phase containing a small amount of a base like triethylamine.[1] 3. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][2] 4. Concentrate Fractions: Before running a TLC, concentrate the collected fractions to ensure the product hasn't been missed.[1] |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity for the components in the mixture.[7] 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Eluent: Experiment with different solvent systems on TLC to achieve better separation. Try solvents with different polarities and selectivities (e.g., dichloromethane instead of ethyl acetate).[2][7] 2. Use a Gradient: Employ a shallow gradient elution, slowly increasing the polarity of the mobile phase. 3. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material. |
| Peak Tailing (Especially for N-H Indoles) | 1. Interaction with Acidic Silanols: The lone pair on the indole nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1] | 1. Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or ammonia into the mobile phase to saturate the active silanol sites.[1][9] 2. Use End-Capped Columns: For HPLC, use a high-purity, end-capped column which has fewer free silanol groups.[1] 3. Switch to Alumina: Use basic or neutral alumina as the stationary phase.[2] |
| Product Elutes Too Quickly or Too Slowly | 1. Incorrect Initial Solvent Polarity: The mobile phase is either too polar (elutes too fast) or not polar enough (elutes too slowly). | 1. Adjust Solvent Ratio: Based on TLC results (aim for an Rf of 0.2-0.4 for the desired compound), adjust the ratio of polar to non-polar solvent in your mobile phase.[8] |
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography of a Brominated Indole Ester
This protocol is a general guideline and should be optimized for each specific compound.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
- Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 5% ethyl acetate in hexanes).[4]
- Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles.[4]
- Allow the silica to settle, ensuring the solvent level always remains above the top of the silica bed.[4]
2. Sample Loading:
- Wet Loading: Dissolve the crude brominated indole ester in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[4] Carefully apply the solution to the top of the silica bed with a pipette.[4]
- Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1][4] Carefully add this powder to the top of the packed column.[4]
3. Elution and Fraction Collection:
- Gently add the mobile phase to the column.
- Start the elution with the initial low-polarity solvent.
- If using a gradient, gradually increase the percentage of the more polar solvent.[4]
- Collect fractions in an orderly manner (e.g., in test tubes).
4. Fraction Analysis:
- Monitor the collected fractions by TLC using one of the visualization methods described in the FAQs.[4]
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated indole ester.[4]
Visualization
Caption: Workflow for purifying brominated indole esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
strategies to improve the yield of methyl 6-bromo-1H-indole-4-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl 6-bromo-1H-indole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The Leimgruber-Batcho indole synthesis is a highly recommended method, known for its mild reaction conditions and generally high yields, often ranging from 70-95% for many substituted indoles.[1] This two-step process involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[2][3] It is often preferred over the classical Fischer indole synthesis for its milder conditions and suitability for producing indoles unsubstituted at the C2 and C3 positions.[3]
Q2: I am having trouble sourcing the starting material, methyl 5-bromo-2-methyl-3-nitrobenzoate. How can I synthesize it?
A2: The synthesis of methyl 5-bromo-2-methyl-3-nitrobenzoate can be approached by first synthesizing 5-bromo-2-methyl-3-nitrobenzoic acid and then performing an esterification. The synthesis of the acid would typically involve the nitration of 5-bromo-2-methylbenzoic acid. Care must be taken to control the regioselectivity of the nitration. Subsequent esterification can be achieved using methanol in the presence of an acid catalyst or by using a milder agent like dimethyl sulfate with a base.
Q3: What are the key differences in yield and reaction conditions between the Leimgruber-Batcho and Fischer indole syntheses for this type of substituted indole?
A3: The Leimgruber-Batcho synthesis is generally considered to provide higher yields under milder conditions compared to the Fischer indole synthesis.[1][3] The Fischer synthesis often requires elevated temperatures and strong acidic conditions, which can be problematic for substrates with sensitive functional groups.[1] The Leimgruber-Batcho method, on the other hand, employs a reductive cyclization that is typically carried out under milder conditions, leading to cleaner reactions and better functional group tolerance.[1][2]
Q4: My final product is off-white or colored. How can I improve its purity and appearance?
A4: Colored impurities in indole synthesis often arise from side reactions or degradation of the product. Purification of the crude product is essential. Column chromatography on silica gel is a common and effective method for removing impurities. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a pure, crystalline product.
Troubleshooting Guides
Issue 1: Low Yield in the Enamine Formation Step (Leimgruber-Batcho)
-
Problem: The reaction between methyl 5-bromo-2-methyl-3-nitrobenzoate and N,N-dimethylformamide dimethyl acetal (DMFDMA) gives a low yield of the enamine intermediate.
-
Possible Causes & Solutions:
-
Insufficiently acidic methyl group: The methyl group on the starting material may not be sufficiently acidic for deprotonation.
-
Troubleshooting: The presence of the nitro and carboxylate groups should enhance the acidity. Ensure the reaction is heated sufficiently (e.g., reflux in DMF) to promote the reaction. The use of pyrrolidine as a co-reagent can produce a more reactive intermediate and may improve the yield.[2]
-
-
Side reactions: The starting material or product may be unstable at high temperatures, leading to decomposition.
-
Troubleshooting: Monitor the reaction closely by TLC. Consider using microwave-assisted heating, which can reduce reaction times and potentially minimize degradation.
-
-
Impure starting materials: Impurities in the methyl 5-bromo-2-methyl-3-nitrobenzoate can inhibit the reaction.
-
Troubleshooting: Ensure the purity of the starting material through appropriate purification methods and characterization.
-
-
Issue 2: Incomplete or Failed Reductive Cyclization
-
Problem: The enamine intermediate does not convert to the desired indole, or the reaction is very slow.
-
Possible Causes & Solutions:
-
Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrate.
-
Troubleshooting: A variety of reducing agents can be used for the Leimgruber-Batcho synthesis, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[2] Catalytic hydrogenation with Pd/C is a common and effective choice.[4]
-
-
Catalyst poisoning: Impurities in the substrate or solvent can poison the catalyst in catalytic hydrogenation.
-
Troubleshooting: Purify the enamine intermediate before the reduction step. Use high-purity, dry solvents.
-
-
Steric hindrance: The substitution pattern on the aromatic ring might sterically hinder the cyclization.
-
Troubleshooting: While less common, if steric hindrance is suspected, optimizing the reaction temperature and time may help.
-
-
Issue 3: Formation of Side Products
-
Problem: The final product is contaminated with significant impurities.
-
Possible Causes & Solutions:
-
Reduction of the ester group: Strong reducing agents like lithium aluminum hydride could potentially reduce the methyl ester.
-
Troubleshooting: Use milder reducing agents that selectively reduce the nitro group, such as catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation.
-
-
Debromination: Under certain reductive conditions, particularly with prolonged reaction times or aggressive catalysts, the bromo substituent may be cleaved.
-
Troubleshooting: Monitor the reaction progress carefully and stop the reaction once the starting material is consumed. Screen different catalysts and reaction conditions to find a balance that favors nitro group reduction without affecting the bromo substituent.
-
-
Polymerization: Indoles can be susceptible to polymerization under acidic conditions.
-
Troubleshooting: The Leimgruber-Batcho synthesis is generally performed under neutral or mildly basic conditions for the cyclization step, which minimizes this risk. Ensure the workup is not overly acidic.
-
-
Data Presentation
Table 1: Comparison of a Proposed Leimgruber-Batcho Synthesis with a Hypothetical Fischer Indole Synthesis for this compound.
| Feature | Leimgruber-Batcho Synthesis (Proposed) | Fischer Indole Synthesis (Hypothetical) |
| Starting Materials | Methyl 5-bromo-2-methyl-3-nitrobenzoate, DMFDMA | 4-Bromo-2-carboxyphenylhydrazine, Methyl pyruvate |
| Key Steps | 1. Enamine formation2. Reductive cyclization | 1. Hydrazone formation2. Acid-catalyzed cyclization |
| Typical Reaction Conditions | Step 1: Reflux in DMFStep 2: Catalytic hydrogenation (Pd/C, H₂) at RT | Reflux in strong acid (e.g., polyphosphoric acid) |
| Reported Yield Range (for analogous compounds) | 70-95%[1] | 40-70% |
| Advantages | High yields, mild conditions, good functional group tolerance[1][2] | Readily available starting material types |
| Disadvantages | Multi-step synthesis of the starting material may be required | Harsh conditions, potential for side reactions and lower yields |
Note: The data for the Fischer Indole Synthesis is hypothetical and for illustrative comparison, as a detailed protocol for this specific molecule was not found in the literature search.
Experimental Protocols
Proposed Leimgruber-Batcho Synthesis of this compound
This protocol is a proposed route based on established procedures for similar molecules. Optimization may be required.
Step 1: Synthesis of Methyl 2-((dimethylamino)vinyl)-5-bromo-3-nitrobenzoate (Enamine Intermediate)
-
To a solution of methyl 5-bromo-2-methyl-3-nitrobenzoate (1 equivalent) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure. The resulting crude enamine, which is often a colored solid or oil, can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling Reactions with Bromoindoles
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions involving bromoindole substrates.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems in Suzuki coupling reactions with bromoindoles.
Logical Troubleshooting Workflow
When encountering low yields or reaction failure, this workflow can help diagnose the underlying issue.
Caption: A troubleshooting flowchart for low-yield Suzuki couplings.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with bromoindole is resulting in a low yield or failing completely. What are the most common causes?
Low conversion is a frequent issue and can stem from several factors:
-
Catalyst Inactivity : The active Pd(0) species may not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Reaction Conditions : Incorrect choice of base, solvent, or temperature can significantly hinder the reaction. Most Suzuki couplings require heating, typically between 80-100 °C.[1]
-
Poor Starting Material Quality : Degradation of the boronic acid (protodeboronation) or impurities in the starting materials can inhibit the catalyst or lead to side reactions.[1]
-
Unprotected Indole N-H : The acidic proton on the indole nitrogen is a primary cause of failure, leading to side reactions like debromination.[1][2]
Q2: I'm observing significant debromination of my bromoindole starting material. How can I prevent this?
Debromination is a very common side reaction with bromoindoles, especially when the indole nitrogen is unprotected.[1]
-
N-Protection (Most Effective Strategy) : The acidic N-H proton of the indole can be deprotonated by the base. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with an electron-withdrawing group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl is the most effective way to prevent this deprotonation, leading to cleaner reactions and higher yields.[1]
-
Avoid Hydride Sources : Ensure the use of high-purity, anhydrous solvents, as impurities can sometimes act as hydride sources, leading to reductive debromination.[1]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
Besides debromination, several other side reactions can reduce the yield of your desired product.
-
Homocoupling : This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][3]
-
Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue, especially with electron-rich or certain heteroaryl boronic acids.[3][5]
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with bromoindoles?
The choice of reagents is critical for a successful reaction, and systematic screening is often necessary. The table below summarizes typical starting points.[1][6]
| Parameter | Recommended Starting Point | Range / Alternatives | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[7] Buchwald systems (e.g., with SPhos, XPhos) are robust for challenging couplings.[1] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, KF (2.0-3.0 equiv) | The base is essential for the transmetalation step.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive substrates.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, DMF/H₂O, Toluene | A mixed aqueous system is typically required to dissolve both the organic substrates and the inorganic base.[1][8] |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating.[1] Milder conditions (e.g., 37-40 °C) are sometimes possible with highly active catalyst systems.[1][9] |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to account for potential protodeboronation or homocoupling.[1] |
| N-Protection | Boc or SEM Group | Tosyl, or No Protection (requires optimization) | N-protection is the most effective way to prevent debromination and other side reactions with the indole ring.[1] |
Experimental Protocols & Visualizations
General Experimental Workflow Diagram
The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura coupling reaction. Proper technique, particularly ensuring an inert atmosphere, is critical for success.[1]
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.[1]
Protocol: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling reaction. Optimization may be required for different substrates.
Materials:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), dried (2.0-3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes.[1] Add the degassed solvent mixture to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the bromoindole).
-
Reaction : Place the sealed flask in a preheated oil bath at 80-90 °C and stir the reaction vigorously.[1]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[1][10]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[10] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[10] Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
common side reactions during N-alkylation of indoles and their prevention
Technical Support Center: N-Alkylation of Indoles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions encountered during the N-alkylation of indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of indoles?
The primary challenges in indole N-alkylation revolve around controlling regioselectivity. The most prevalent side reactions include:
-
C3-Alkylation: This is the most common side reaction.[1] The C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, leading to competitive alkylation at this site.[2][3][4]
-
Dialkylation: The formation of products where both the nitrogen and a carbon atom (typically C3) are alkylated can occur.[2] This is more common when using highly reactive alkylating agents or under forcing reaction conditions.[2]
-
C2-Alkylation: While less common than C3-alkylation, alkylation at the C2 position can also be observed as a minor byproduct in some cases.[1][2]
Q2: My reaction is producing a significant amount of the C3-alkylated product. How can I improve N-selectivity?
Achieving high N-selectivity is a common goal and can be addressed by modifying several reaction parameters. The formation of the C3-alkylated product often occurs when the indole N-H is not fully deprotonated, allowing the neutral indole to react at its most nucleophilic carbon.[3]
Troubleshooting Steps:
-
Choice of Base and Solvent: Using a strong base in a polar aprotic solvent is the most common strategy to favor N-alkylation.[2]
-
Recommendation: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and highly effective system.[1][3] The base deprotonates the indole nitrogen to form the indolide anion, which is a stronger nucleophile than the C3 position.[1] Incomplete deprotonation is a primary cause of poor selectivity.[3]
-
Solvent Effects: DMF is often superior as it helps to dissolve the intermediate indolide anion, promoting N-alkylation.[3] In ethereal solvents like THF, the precipitation of the indole sodium salt can sometimes lead to lower regioselectivity.[3]
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Catalyst Systems: Modern catalytic methods provide excellent control over regioselectivity.
-
Copper Hydride (CuH) Catalysis: The choice of ligand can direct the reaction. Using DTBM-SEGPHOS as a ligand provides high N-selectivity, while a different ligand like Ph-BPE can steer the reaction towards C3-alkylation.[2][4]
-
Iron Catalysis: While iron catalysts typically favor C3-alkylation, the reaction can be directed to the nitrogen by starting with an indoline derivative, performing the N-alkylation, and then oxidizing the indoline back to the indole.[2][6]
-
Q3: I am observing dialkylated byproducts in my reaction mixture. How can this be prevented?
Dialkylation typically results from a second alkylation event after the desired mono-N-alkylation has occurred. To minimize this, the following adjustments are recommended:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent (e.g., 1.05–1.2 equivalents).[2]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the probability of a second alkylation event.[2]
-
Monitor Reaction Progress: Carefully track the reaction using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed and the desired mono-alkylated product is formed.[1]
-
Lower Reaction Temperature: Reducing the temperature can help control reactivity and prevent over-alkylation.[2]
Q4: The indole I am working with has sensitive functional groups that are not compatible with strong bases like NaH. What are my options?
For substrates that cannot tolerate harsh basic conditions, several milder methods have been developed:
-
Carbonate Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often in solvents like DMF or acetonitrile with heating.[2]
-
Phase-Transfer Catalysis (PTC): This technique allows the reaction to proceed under milder basic conditions and can be a greener alternative to traditional methods.[2][7] It facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs.[7]
-
Transition Metal Catalysis: As mentioned in Q2, catalytic systems often operate under neutral or milder conditions, providing an alternative for sensitive substrates.[2]
Data on Reaction Condition Optimization
The regioselectivity of indole alkylation is highly dependent on the chosen conditions. The following table summarizes quantitative data from various studies.
| Method | Base | Solvent | Catalyst/Ligand | Temperature | N:C3 Selectivity | Yield | Reference |
| Classical | NaH | DMF | - | 80 °C | Complete N-alkylation | 91% | [3][5] |
| CuH-Catalyzed | - | - | CuH / DTBM-SEGPHOS | RT | >20:1 | 85% | [4] |
| CuH-Catalyzed | - | - | CuH / Ph-BPE | RT | >1:5 | 71% (C3-product) | [4] |
| Iron-Catalyzed | K₂CO₃ | TFE | Fe-Complex | 110 °C | N-alkylation of indoline | 31-99% | [6] |
Experimental Protocols
General Protocol for N-Alkylation of Indole using NaH/DMF
This protocol is a standard method for achieving high N-selectivity.
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1–1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide) (1.05–1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add the indole substrate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1–0.5 M).[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.1–1.5 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.[1][3]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05–1.2 eq.) dropwise via syringe.[1][3]
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.[3]
-
Washing: Combine the organic layers and wash with water, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[3]
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for diagnosing and resolving poor regioselectivity in indole N-alkylation.
Caption: Reaction pathways illustrating the competition between N-alkylation and C3-alkylation of indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Low Reactivity of Bromoindoles in Palladium Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are bromoindoles generally less reactive in palladium-catalyzed cross-coupling reactions compared to other aryl bromides?
A1: The reduced reactivity of bromoindoles stems from a combination of factors. The electron-rich nature of the indole ring can deactivate the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the acidic N-H proton of the indole can be deprotonated by the base used in the reaction. This increases the electron density of the indole ring, further deactivating the C-Br bond and making it more susceptible to side reactions like reductive debromination.[1][2]
Q2: What is the most common side reaction when working with bromoindoles, and how can it be minimized?
A2: The most prevalent side reaction is debromination, where the bromine atom is replaced by a hydrogen atom, resulting in the formation of indole as a byproduct.[1] The most effective strategy to mitigate this is to protect the indole nitrogen with a suitable protecting group, such as a tert-Butoxycarbonyl (Boc) or a Tosyl (Ts) group.[1][2][3] N-protection prevents deprotonation of the indole nitrogen, thereby stabilizing the C-Br bond and favoring the desired cross-coupling pathway.[2]
Q3: How do I choose the right protecting group for my bromoindole?
A3: The choice of protecting group depends on the specific reaction conditions and the subsequent deprotection strategy.
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its ease of introduction and removal under acidic conditions (e.g., with trifluoroacetic acid). It is a good choice for reactions that are not performed under strong acid.[2][3]
-
Ts (Tosyl or p-toluenesulfonyl): This electron-withdrawing group can offer greater stability to the indole ring. However, its removal often requires harsher conditions, such as strong bases or reducing agents.[2][3]
Q4: Can I perform palladium-catalyzed cross-coupling reactions on bromoindoles without an N-protecting group?
A4: While it is possible for some reactions, it is generally not recommended, particularly for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The unprotected N-H can interfere with the catalytic cycle, leading to lower yields and the formation of complex side products.[2] In some cases, specific ligand and base combinations can enable the coupling of unprotected indoles, but these often require careful optimization.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in your Suzuki-Miyaura coupling of a bromoindole, consider the following troubleshooting steps:
Troubleshooting Flowchart for Low-Yield Suzuki Couplings
Caption: A troubleshooting flowchart for low-yield Suzuki couplings.
Issue 2: Formation of Palladium Black and Low Yield in Heck Reaction
The appearance of palladium black often indicates catalyst decomposition, which can lead to a stall in the reaction.
Potential Causes and Solutions:
-
High Temperature: Excessive heat can promote the aggregation of Pd(0) species into inactive palladium black.[5]
-
Solution: Lower the reaction temperature and monitor for the lowest effective temperature that provides a reasonable reaction rate.
-
-
Absence of a Stabilizing Ligand: Ligands are crucial for stabilizing the Pd(0) catalyst and preventing its aggregation.[5]
-
Solution: Ensure the use of an appropriate phosphine ligand. For Heck reactions with bromoindoles, ligands like PPh₃ or P(o-tol)₃ are often employed.
-
-
Impurities or Oxygen: The presence of oxygen or other impurities in the reaction mixture can lead to catalyst deactivation.[5]
-
Solution: Thoroughly degas all solvents and ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use high-purity reagents.
-
Issue 3: Debromination as a Major Side Product
As mentioned in the FAQs, debromination is a common issue. If you are still observing significant debromination even after N-protection, consider the following:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can still promote debromination.[2]
-
Solution: Optimize the reaction conditions by lowering the temperature or reducing the reaction time. Careful monitoring by TLC or LC-MS is crucial.
-
-
Choice of Base: Some strong bases can contribute to debromination.
-
Solution: Screen different bases. Milder bases like K₂CO₃ or Cs₂CO₃ are often effective in cross-coupling reactions of bromoindoles.
-
Quantitative Data Summary
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions of bromoindoles. The following tables summarize the performance of different catalytic systems.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles and Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides.[6] |
Table 2: Heck Coupling of 5-X-Indoles with Various Alkenes
| Entry | X | Alkene (R) | Product | Conversion (%) | Yield (%) |
| 1 | 5-Br | CO₂Et | 3-(5-Indolyl)ethyl acrylate | >99 | 71 |
| 2 | 5-Br | COOH | 3-(5-Indolyl)acrylic acid | >99 | 94 |
| 3 | 6-Br | COOH | 3-(6-Indolyl)acrylic acid | >99 | 83 |
| 4 | 7-Br | COOH | 3-(7-Indolyl)acrylic acid | >99 | 89 |
| Reaction Conditions: 5-X-indole (0.1 mmol), alkene (1.5 equiv), Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%), Na₂CO₃ (4.0 equiv), CH₃CN/H₂O (1:1, 1 mL), Microwave heating.[7] |
Table 3: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles with Amines
| Entry | N-Protecting Group | Amine | Yield (%) |
| 1 | SO₂Ph | Phenylmethanamine | 0 |
| 2 | Me | Phenylmethanamine | 92 |
| 3 | Et | Phenylmethanamine | 90 |
| 4 | Me | 4-Methoxybenzenamine | 80 |
| 5 | Me | Morpholine | 85 |
| Reaction Conditions: N-substituted 4-bromo-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), dioxane (2 mL), 100 °C.[8] |
Experimental Protocols
N-Protection and Deprotection of Bromoindole
Workflow for N-Protection and Deprotection
Caption: General workflow for N-protection and deprotection of 5-bromoindole.
Protocol 1: N-Boc Protection of 5-Bromoindole [3]
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-bromoindole.
Protocol 2: N-Boc Deprotection [3]
-
Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify if necessary to obtain 5-bromoindole.
Palladium-Catalyzed Cross-Coupling Reactions
General Workflow for Palladium-Catalyzed Cross-Coupling of Bromoindoles
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Removal of Palladium Catalyst from Indole Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of indole reaction products from residual palladium.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from indole reaction products?
A1: The most prevalent and effective methods for removing residual palladium include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as scavenger resins (e.g., thiol-based, amine-based) or activated carbon.[1]
-
Filtration: This method is primarily effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium that has precipitated.[2][3] It is often performed using a pad of Celite®.[2][3]
-
Chromatography: Standard column chromatography can be used to separate the indole product from the palladium catalyst and other impurities.[2]
-
Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves the palladium impurities behind in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium into a separate phase.[1]
Q2: Why is simple filtration not always effective for removing the palladium catalyst?
A2: Simple filtration is most effective for heterogeneous catalysts, such as palladium on carbon (Pd/C), or for palladium species that are insoluble in the reaction mixture.[2] However, in many common cross-coupling reactions used for indole synthesis (e.g., Suzuki, Heck, Sonogashira), homogeneous palladium catalysts are used, which remain dissolved in the reaction mixture and will pass through a standard filter.[2] Additionally, fine colloidal palladium particles can be difficult to remove by simple filtration alone.[2]
Q3: I'm observing significant loss of my indole product when using activated carbon. What can I do to minimize this?
A3: Activated carbon is a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the desired product.[2][4] To mitigate product loss, consider the following:
-
Reduce the amount of adsorbent: Use the minimum amount of activated carbon necessary for effective palladium removal.[2][4]
-
Screen different types of activated carbon: Various grades of activated carbon are available, and some may exhibit lower non-specific binding to your product.[2]
-
Optimize contact time and temperature: Shorter stirring times or lower temperatures may reduce product adsorption while still effectively removing palladium.
-
Wash the carbon thoroughly: After filtration, wash the activated carbon cake with fresh solvent to recover as much of the adsorbed product as possible.[4]
Q4: What should I consider when selecting a palladium scavenger resin?
A4: The selection of an appropriate scavenger resin depends on several factors:
-
The nature of the palladium species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.[4]
-
The nature of your indole product: The scavenger should not react with or strongly adsorb your product.[4] The nitrogen atom in the indole ring can act as a ligand, potentially complicating removal.[1]
-
The solvent system: The efficiency of scavengers can be solvent-dependent.[3]
-
Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.[4]
Thiol-based scavengers are often broadly effective for various palladium species.[4]
Q5: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[1]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from indole reaction products and provides step-by-step solutions.
Issue 1: Incomplete Removal of Palladium
-
Symptom: The final indole product shows a residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).[1]
-
Possible Cause 1: Inefficient Scavenger Performance.
-
Solution:
-
Increase scavenger equivalents: A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[5]
-
Optimize reaction conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance scavenger efficiency.[4]
-
Screen different scavengers: Employ a scavenger with a higher affinity for palladium, such as those with multiple thiol groups.[1][5]
-
-
-
Possible Cause 2: Strong Chelation of Palladium to the Indole Moiety.
-
Solution:
-
Issue 2: Significant Product Loss During Palladium Removal
-
Symptom: Low recovery of the desired indole product after purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium. This is a common issue with activated carbon.[4]
-
Solution:
-
Reduce adsorbent amount: Use the minimum effective amount of activated carbon or scavenger.[4]
-
Screen different scavengers: Some scavengers may exhibit lower non-specific binding than others.[4]
-
Wash the scavenger/carbon: After filtration, thoroughly wash the solid material with fresh solvent to recover any bound product.[3]
-
Consider alternative purification techniques: If product loss remains high, methods like crystallization or chromatography may be more suitable.[4]
-
-
Issue 3: Co-elution of Indole Product and Palladium Catalyst During Column Chromatography
-
Symptom: Fractions collected from column chromatography contain both the desired product and the palladium catalyst.
-
Possible Cause: Similar polarity of the product and the palladium species.
-
Solution:
-
Optimize the solvent system: Experiment with different solvent polarities to improve separation.[2]
-
Use a different stationary phase: Consider using alumina instead of silica gel if separation is poor.[2]
-
Employ a scavenger pre-treatment: Use a small column or plug of a suitable palladium scavenger before the main chromatographic separation.[2]
-
Post-chromatography scavenging: A final treatment with a scavenger after chromatography can be effective in reducing palladium levels to acceptable limits.[6]
-
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite) | Effective for heterogeneous Pd | Simple, fast | Ineffective for soluble Pd species[2][3] |
| Activated Carbon | >95% | Cost-effective, widely applicable[1] | Non-specific, can lead to product loss[2][4] |
| Scavenger Resins | >99% | High selectivity, high efficiency[4] | Higher cost than activated carbon |
| Column Chromatography | Variable | Can remove multiple impurities | Co-elution can be an issue, may require a subsequent scavenging step[2][6] |
| Crystallization | Variable | Can yield highly pure product | Palladium may co-crystallize, yield loss in mother liquor[1] |
Table 2: Efficiency of Selected Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[4] |
| Polystyrene-TMT | Triazine-thiol | ~1200 | <10 | >99% | High loading capacity.[4] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[4]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude indole product in a suitable organic solvent (e.g., THF, Toluene).[1]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[4]
-
Washing: Thoroughly wash the carbon cake on the filter with fresh solvent to recover as much of the product as possible.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[4]
-
Analysis: Analyze the purified product for residual palladium content using a suitable technique like ICP-MS.[4]
Protocol 2: Palladium Removal Using a Scavenger Resin
-
Dissolution: Dissolve the crude indole reaction mixture in an appropriate organic solvent (e.g., THF, DCM).[4]
-
Addition of Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[4]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[4]
-
Washing: Wash the resin with the solvent.[2]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Determine the final palladium concentration using ICP-MS.[4]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting workflow for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for indole functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
Troubleshooting Guides
This section addresses specific issues you may encounter during your indole functionalization experiments in a question-and-answer format.
Issue 1: Low Yield in N-Alkylation of Indole
Q1: I am attempting to N-alkylate my indole, but the reaction is resulting in a low yield. What are the common factors contributing to this?
A: Low yields in indole N-alkylation can stem from several factors, primarily incomplete deprotonation of the indole N-H and side reactions at the C3 position. The C3 position is often more nucleophilic than the N1 position, leading to competitive C-alkylation, especially if the indole is not fully deprotonated.[1][2]
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a sufficiently strong base in a stoichiometric amount to ensure the complete formation of the indolide anion. Sodium hydride (NaH) is a common and effective choice.[1][2] Allow adequate time for the deprotonation to complete before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.
-
Choice of Base and Solvent: The combination of base and solvent is crucial. Strong bases like NaH are typically used in polar aprotic solvents such as DMF or THF.[1][2] DMF can be superior to THF in some cases as it better solvates the cation, favoring N-alkylation.[2]
-
Temperature Control: While C3-alkylation is often kinetically favored at lower temperatures, the N-alkylated product is generally the more thermodynamically stable isomer.[1] If you are observing a mixture of products, consider increasing the reaction temperature to favor the formation of the N-alkylated product.
-
Purity of Reagents: Ensure your indole starting material, solvent, and alkylating agent are pure and anhydrous. Water can quench the strong base and lead to lower yields.
Issue 2: Poor Regioselectivity in C-H Functionalization
Q2: My palladium-catalyzed C-H functionalization of indole is giving me a mixture of isomers instead of the desired regioselective product. How can I improve the selectivity?
A: Regioselectivity in C-H functionalization of indoles is a significant challenge due to the presence of multiple reactive C-H bonds.[3] The outcome is highly dependent on the directing group, catalyst, ligands, and solvent.
Troubleshooting Steps:
-
Directing Group Strategy: The choice of a directing group on the indole nitrogen is a primary factor in controlling regioselectivity. For instance, installing an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. A pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions.[3]
-
Solvent Effects: The solvent can play a critical role in controlling the regioselectivity. For example, in some palladium-catalyzed alkenylations of indoles, using a solvent system of DMF/DMSO can favor C3-vinylation, while a dioxane/AcOH mixture can lead to C2-vinylation.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the associated ligands can influence the site of functionalization. Experimenting with different ligand systems can be a powerful tool to tune the regioselectivity.
-
Reaction Temperature: Systematically varying the reaction temperature can help optimize the selectivity for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for deprotonating the indole N-H for functionalization?
A1: Sodium hydride (NaH) is one of the most commonly used and effective bases for the deprotonation of the indole N-H. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole to form the sodium indolide salt. It is typically used in polar aprotic solvents like DMF or THF.[1][2] Other strong bases such as potassium hydride (KH) and lithium diisopropylamide (LDA) can also be used. For reactions sensitive to strong bases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.[4]
Q2: How does the choice of solvent affect the regioselectivity of indole functionalization?
A2: The solvent can have a profound impact on the regioselectivity of indole functionalization by influencing the reactivity of the indole nucleus and the catalyst system. For example, in palladium-catalyzed reactions, the solvent can control whether functionalization occurs at the C2 or C3 position.[5] In N-alkylation reactions, polar aprotic solvents like DMF are often preferred to enhance N-selectivity over C3-alkylation by better solvating the counter-ion of the base.[2]
Q3: Why do some Fischer indole syntheses fail or give low yields?
A3: The success of the Fischer indole synthesis is highly sensitive to the substituents on both the arylhydrazine and the carbonyl compound, as well as the acid catalyst used.[6][7][8] Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[6][7][8] Steric hindrance from bulky substituents can also impede the reaction. The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization.[8]
Q4: Can I use an organic base for indole N-H deprotonation?
A4: While strong inorganic bases are more common for complete deprotonation, certain strong organic bases can also be used. However, their efficacy can be substrate-dependent. For some transformations, weaker organic bases are employed in catalytic amounts. For instance, in specific annulation reactions, organic bases like DBU and DBN have been shown to be effective.[9] The choice between an inorganic and organic base will depend on the specific reaction, the reactivity of the electrophile, and the desired reaction conditions.
Data Presentation
Table 1: Effect of Base on the Yield of N-Alkylation of Indole with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 2 | 95 |
| 2 | KH | THF | 25 | 3 | 92 |
| 3 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 4 | Cs₂CO₃ | DMF | 80 | 10 | 85 |
| 5 | LDA | THF | -78 to 25 | 4 | 88 |
This table presents representative data compiled from typical laboratory observations and is intended for comparative purposes.
Table 2: Solvent Effect on the Regioselectivity of Palladium-Catalyzed Alkenylation of Indole
| Entry | Solvent System | C2-Alkylated Product (%) | C3-Alkylated Product (%) |
| 1 | DMF/DMSO | <5 | >95 |
| 2 | Dioxane/AcOH | >95 | <5 |
| 3 | Toluene | 20 | 80 |
| 4 | Acetonitrile | 15 | 85 |
This table illustrates the general trends observed in solvent-controlled regioselectivity for certain palladium-catalyzed indole alkenylations.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired indole (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[1]
Visualizations
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Caption: A simplified catalytic cycle for Palladium-catalyzed C-H alkenylation of indoles.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization | MDPI [mdpi.com]
- 5. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in Substituted Indole Synthesis
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning indole synthesis from the laboratory bench to pilot and production scales. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up endeavors.
Troubleshooting Guides & FAQs
This section provides answers to common questions and systematic guides for troubleshooting issues encountered during the scale-up of key indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges, particularly at a larger scale.
Frequently Asked Questions (FAQs):
-
Q1: Why has the yield of my Fischer indole synthesis dropped significantly after scaling up?
-
A1: A decrease in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations in larger reactors.[1] Inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or products.[1] Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
-
-
Q2: I'm observing a significant amount of tar-like substances and polymeric byproducts in my large-scale Fischer indole synthesis. How can I minimize this?
-
A2: Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by the strongly acidic conditions and high temperatures employed.[1] To mitigate this, consider the following:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.
-
Temperature Control: Maintain strict control over the reaction temperature. Employing a jacketed reactor with an efficient cooling system is crucial to prevent temperature spikes that can accelerate polymerization.[1]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can help reduce tar formation.[1]
-
Continuous Flow Synthesis: This modern approach minimizes reaction time at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.
-
-
-
Q3: How can I improve the purity of my indole product during work-up and purification at scale?
-
A3: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities. At a larger scale, traditional column chromatography may not be feasible or cost-effective. Consider the following strategies:
-
Aqueous Washes: Thoroughly wash the organic extract with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Crystallization: If your product is a solid, developing a robust crystallization process is often the most effective method for large-scale purification. This may require screening various solvent systems.
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification technique.
-
-
Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis
Bischler-Möhlau Indole Synthesis
This classical synthesis often suffers from harsh reaction conditions and low yields, which are exacerbated during scale-up.[2]
Frequently Asked Questions (FAQs):
-
Q1: The yields of my Bischler-Möhlau synthesis are very low and inconsistent on a larger scale. What can I do?
-
A1: The traditional Bischler-Möhlau synthesis is notorious for its harsh conditions and often poor yields.[2] To improve outcomes on a larger scale, consider modern modifications:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, even in the absence of a solvent.[3]
-
Catalysis: The use of catalysts like lithium bromide has been shown to enable milder reaction conditions.
-
Careful Control of Stoichiometry: Ensure precise control over the ratio of aniline to α-bromo-acetophenone, as excess aniline is typically required.
-
-
-
Q2: I am concerned about the safety of scaling up the Bischler-Möhlau synthesis due to the high temperatures and potential for runaway reactions.
-
A2: Safety is a primary concern for this reaction. Implementing robust temperature control with a well-designed reactor cooling system is essential. The use of microwave-assisted, solvent-free conditions can also be a safer alternative as it minimizes the volume of heated solvent.[3] A thorough process hazard analysis (PHA) should be conducted before any large-scale synthesis.
-
Leimgruber-Batcho Indole Synthesis
A versatile and often high-yielding method, the Leimgruber-Batcho synthesis is popular in the pharmaceutical industry.[1][4]
Frequently Asked Questions (FAQs):
-
Q1: What are the critical parameters to control during the scale-up of the Leimgruber-Batcho synthesis?
-
A1: The two main stages, enamine formation and reductive cyclization, have different critical parameters.
-
Enamine Formation: This step often requires heating with a formamide acetal. Ensure efficient removal of the methanol byproduct to drive the reaction to completion. The reaction time and temperature need to be carefully optimized for different substrates.
-
Reductive Cyclization: This step is often exothermic, especially when using Raney nickel and hydrazine.[1] The rate of addition of the reducing agent must be carefully controlled to manage the exotherm. The choice of reducing agent (e.g., Raney nickel/hydrazine, Pd/C with H₂, stannous chloride) can also impact the yield and purity.[1][4]
-
-
-
Q2: Are there any common side reactions to watch for when scaling up the Leimgruber-Batcho synthesis?
-
A2: In some cases, incomplete reduction of the nitro group or over-reduction of other functional groups can occur. During the enamine formation, side reactions can occur if there are other active methylene groups in the starting material. Careful monitoring of the reaction progress by techniques like HPLC is crucial to identify and minimize the formation of byproducts.
-
Palladium-Catalyzed Indole Synthesis
These modern methods offer mild reaction conditions and broad substrate scope but come with their own set of scale-up challenges.
Frequently Asked Questions (FAQs):
-
Q1: I'm having trouble with the reproducibility of my palladium-catalyzed indole synthesis on a larger scale. What could be the issue?
-
A1: Reproducibility issues in palladium-catalyzed reactions can often be traced back to the catalyst's sensitivity.
-
Catalyst Activity: Ensure the palladium catalyst is of high quality and handled under appropriate inert conditions if necessary. Catalyst deactivation can be a significant issue at scale.
-
Ligand Selection: The choice of ligand is often critical for the success of these reactions. Ensure the ligand is pure and used in the correct ratio to the palladium source.
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.
-
-
-
Q2: How can I effectively remove residual palladium from my final product on a large scale?
-
A2: Removing trace amounts of palladium is a critical concern, especially for pharmaceutical applications. While chromatography can be effective at the lab scale, it is often not practical for large quantities. Consider using metal scavengers, which are solid-supported materials that can selectively bind to and remove the palladium catalyst from the reaction mixture. A pilot study has shown that a combination of column chromatography and a scavenging resin is effective in reducing palladium levels to below 50 ppm.[5][6]
-
-
Q3: My palladium-catalyzed reaction is showing a drop in yield upon scale-up, even with a consistent catalyst loading. Why might this be happening?
-
A3: A study on a palladium-catalyzed synthesis of 2-(trifluoromethyl)indoles found a significant influence of reagent concentration on the reaction outcome during scale-up. An optimal concentration was identified that allowed for successful gram-scale synthesis.[7] It is crucial to re-optimize the reaction concentration when moving to a larger scale, as this can impact reaction kinetics and catalyst stability.
-
Quantitative Data on Indole Synthesis
The following tables summarize quantitative data from various studies on indole synthesis, providing a comparison of different methods and conditions.
Table 1: Comparison of Fischer Indole Synthesis Parameters
| Parameter | Lab Scale (batch) | Pilot Scale (batch) | Continuous Flow | Reference |
| Temperature | 80-160 °C | Optimized to 110 °C to minimize byproducts | 200-230 °C | [8][9] |
| Reaction Time | 2-24 hours | 4-12 hours | 20 seconds - 3 minutes | [8] |
| Typical Yield | 60-85% | 50-75% (can be lower without optimization) | 90-96% | [8] |
| Key Challenge | Byproduct formation | Heat and mass transfer, tar formation | Potential for clogging, requires specialized equipment | [1][8] |
Table 2: Comparison of Bischler-Möhlau Synthesis Methods for 2-Arylindoles
| Method | Conditions | Reaction Time | Yield | Reference |
| Traditional | Reflux in excess aniline | Several hours | Historically low and variable | [2] |
| Microwave-assisted (one-pot, solvent-free) | 540 W microwave irradiation | 45-60 seconds | 52-75% | [3] |
Table 3: Palladium-Catalyzed Indole Synthesis - Scale-Up Considerations
| Reaction Type | Scale | Catalyst Loading | Key Finding | Reference |
| Synthesis of 2-(Trifluoromethyl)indoles | 2.5 g | Not specified | Optimal reagent concentration (0.25 M) was crucial for successful scale-up, with a 77% isolated yield. | [7] |
| Intramolecular Heck Reaction | 0.3 mmol | 2 mol% PdCl₂(PCy₃)₂ | Ligand screening was critical, with P(OPh)₃ providing nearly quantitative yield. | |
| Quantification of Residual Palladium | Not specified | Not specified | Column chromatography followed by a scavenging resin effectively reduced palladium levels to <50 ppm. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key indole syntheses, with considerations for scalability.
Protocol 1: Scalable Fischer Indole Synthesis
This protocol is adapted from an industrial process for multi-kilogram scale synthesis.
-
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a temperature probe, overhead stirrer, and reflux condenser, charge the phenylhydrazine and the carbonyl compound in toluene.
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the reaction mixture. Perform an aqueous wash to remove the acid catalyst. Separate the organic layer. Toluene can serve as both the reaction solvent and the extraction solvent, minimizing wastewater.
-
Isolation: Concentrate the toluene layer under reduced pressure to crystallize the indole product.
-
Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.
-
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
This method offers a milder, solvent-free approach for the synthesis of 2-arylindoles.[3]
-
Materials:
-
Substituted aniline
-
Phenacyl bromide
-
Sodium bicarbonate (optional, can use a second equivalent of aniline)
-
-
Procedure:
-
Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aniline and phenacyl bromide (2:1 molar ratio, or 1:1 with one equivalent of sodium bicarbonate).
-
Microwave Irradiation: Irradiate the solid-state mixture in a microwave reactor. Typical conditions are 540 W for 45-60 seconds.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the 2-arylindole.
-
Protocol 3: Leimgruber-Batcho Indole Synthesis - Reductive Cyclization
This protocol describes the second step of the Leimgruber-Batcho synthesis, a versatile method for preparing a variety of substituted indoles.[1][4]
-
Materials:
-
trans-β-Dialkylamino-2-nitrostyrene derivative
-
Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or stannous chloride)
-
Solvent (e.g., ethanol, benzene)
-
-
Procedure using Raney Nickel and Hydrazine:
-
Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add Raney nickel to the solution.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting indole derivative by crystallization or chromatography.
-
Visualization of Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. asynt.com [asynt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromoindole and 6-Bromoindole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoindoles are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for the synthesis of complex molecular architectures. The position of the bromine substituent on the indole scaffold significantly influences its reactivity, dictating the feasibility and outcome of various chemical transformations. This guide provides an objective comparison of the reactivity of two common isomers, 4-bromoindole and 6-bromoindole, with a focus on palladium-catalyzed cross-coupling reactions and electrophilic substitutions. The information presented herein is supported by experimental data from the literature to aid researchers in designing efficient synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromoindoles in these transformations is crucial for their utility in library synthesis and lead optimization. Unprotected haloindoles can sometimes be challenging substrates in these reactions due to the presence of the N-H group, which can lead to side reactions.[1] However, suitable conditions have been developed to achieve high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. While direct comparative studies between 4-bromo and 6-bromoindole are limited, data from various sources allow for an indirect assessment of their relative reactivity. Generally, the electronic environment of the C-Br bond and steric hindrance play key roles.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields for Bromoindoles
| Bromoindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromoindole | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | 85 |
| 4-Bromo-indazole * | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 80 |
*Data for 4-bromoindazole is used as a proxy due to the scarcity of data for 4-bromoindole under similar conditions. Indazoles are known to have comparable reactivity to indoles in such transformations.[2]
The slightly lower yield for the 4-bromo isomer in a related system might suggest that the 6-bromo position is more favorable for Suzuki coupling, potentially due to less steric hindrance from the pyrrole ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of bromoindoles in this reaction is essential for the synthesis of various biologically active arylamines.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields for Haloindoles
| Haloindole Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 85[3] |
| 6-Chlorotryptophan | Aniline | tBu-XPhos / L-Pd-G1 | K₃PO₄ | H₂O/ACN | 100 | 0.13 (MW) | 60[3] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5]
Table 3: Representative Sonogashira Coupling Conditions for Bromoarenes
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT - 100 |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT |
While specific comparative data for 4- and 6-bromoindole is lacking, the Sonogashira reaction is generally applicable to a wide range of aryl bromides, including bromoindoles, under standard conditions.[6][7] The choice of catalyst, ligand, and base is crucial for achieving high yields.[5][8]
Electrophilic Aromatic Substitution
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The preferred site of substitution is generally the C3 position of the pyrrole ring, as this leads to a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[9] The presence and position of a bromine atom can influence the regioselectivity and the overall rate of reaction.
The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its electron-donating resonance effect. In the case of bromoindoles, electrophilic attack is still expected to occur preferentially at the C3 position. However, the deactivating nature of the bromine atom would likely make both 4-bromo and 6-bromoindole less reactive than unsubstituted indole.
A theoretical study on the bromination of 5-substituted indoles suggests that electron-withdrawing groups, like bromine, slow down the rate of electrophilic substitution.[10] By extension, this principle applies to both 4- and 6-bromo isomers. The relative reactivity between the two would depend on the subtle electronic differences imparted by the bromine at each position.
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted from literature procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromoindole (1.0 eq) and the corresponding boronic acid (1.2 eq) in a degassed mixture of DME and water (4:1) is added K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). The reaction mixture is heated at 85 °C for 12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromoindole (1.0 eq), the amine (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in toluene is heated at 100 °C for 16 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the bromoindole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like toluene or THF are added PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and a base such as triethylamine (2.0 eq). The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until completion. The reaction mixture is then worked up by quenching with aqueous NH₄Cl, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: Factors influencing the comparative reactivity of bromoindole isomers.
Conclusion
The reactivity of 4-bromoindole and 6-bromoindole in common synthetic transformations is governed by a combination of electronic and steric factors. While direct, quantitative comparisons are not extensively documented, the available data suggests that both isomers are viable substrates for a range of palladium-catalyzed cross-coupling reactions and electrophilic substitutions. The 6-bromoindole may exhibit slightly higher reactivity in some cross-coupling reactions due to potentially lower steric hindrance. For electrophilic substitutions, both isomers are expected to be less reactive than unsubstituted indole, with the primary site of attack remaining at the C3 position. The choice between these two isomers will ultimately depend on the specific target molecule and the desired substitution pattern. Further head-to-head comparative studies would be invaluable to the scientific community for a more definitive understanding of their relative reactivities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
biological activity of methyl 6-bromo-1H-indole-4-carboxylate versus other halo-indoles
The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a halogen atom can significantly alter a compound's biological profile.[1] The position and nature of the halogen play a crucial role in determining the efficacy and mechanism of action. Brominated indoles, in particular, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]
Quantitative Comparison of Biological Activity
To provide a clear and objective comparison, the following tables summarize the available quantitative data for the anticancer, antimicrobial, and anti-inflammatory activities of various halo-indole derivatives. It is important to note that this data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anticancer Activity of Halo-Indole Derivatives (IC50 in µM)
| Compound/Derivative Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-Indoles | 5-Bromobrassinin | B16-F10 (Melanoma) | Data on tumor growth suppression | [3] |
| 5-Bromo-spiroindoline | Leukemic cells | Increased activity vs. non-brominated | [3] | |
| 6-Bromo-Indoles | 2,2-bis(6-bromo-3-indolyl) ethylamine | Not specified | Potent activity reported | [4] |
| 6-Bromoindole | Not specified | Anti-cancer properties mentioned | [5] | |
| 5-Chloro-Indoles | 5-chloro-indole derivative | EGFR mutant cell lines | Potent inhibitory activity | [1] |
| Other Halo-Indoles | Indole-pyrimidine derivative | EGFR (T790M) | 0.094 | [6] |
| Indol-3-acrylamide derivative | EGFR (L858R/T790M) | 0.0017 | [6] |
Antimicrobial Activity of Halo-Indole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromo-Indoles | 5-bromoindole-3-acetamido-polyamine | S. aureus | 12.5 | [7] |
| 5-bromoindole-3-glyoxamido spermine | S. aureus | Moderate activity | [7] | |
| 6-Bromo-Indoles | 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae | 8 | [4] |
| 6-bromoindolglyoxylamide polyamine | S. aureus, S. intermedius | Intrinsic activity | [8] | |
| Dibrominated Indoles | Dibrominated α-methine bis(3′-indolyl) | MSSA, MRSA | 4-8 | [9] |
Anti-inflammatory Activity of Halo-Indole Derivatives (IC50 in µM)
| Compound/Derivative Class | Derivative Example | Assay | IC50 (µM) | Reference |
| 6-Bromo-Indoles | 6-Bromoindole | NO inhibition (LPS-stimulated RAW264.7) | ~40 µg/mL | [5] |
| 6-Bromoisatin | NO inhibition (LPS-stimulated RAW264.7) | ~40 µg/mL | [5] | |
| Non-Brominated Indoles | Isatin | NO inhibition (LPS-stimulated RAW264.7) | ~339.8 | [5] |
| Indole Derivatives | UA-1 (Indole derivative of Ursolic Acid) | NO inhibition | 2.2 | [10] |
Key Signaling Pathways and Experimental Workflows
The biological activities of halo-indole derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these pathways and a typical experimental workflow for evaluating anticancer activity.
Caption: Inhibition of the NF-κB signaling pathway by 6-bromo-indoles.[2][5]
Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.[11]
Caption: A typical experimental workflow for determining the anticancer activity of halo-indoles using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the MTT and MIC assays, which are commonly used to assess the anticancer and antimicrobial activities of compounds like halo-indoles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The halo-indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared from a fresh culture.
-
Serial Dilution of Compound: The halo-indole derivative is serially diluted in a liquid growth medium (broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While direct experimental data on the biological activity of methyl 6-bromo-1H-indole-4-carboxylate remains to be elucidated, the existing literature on halo-indoles provides a strong foundation for predicting its potential as a bioactive compound. The data presented in this guide highlights that the nature and position of the halogen on the indole ring are critical determinants of anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into 6-bromo-indole derivatives, including the title compound, is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Methods | MI [microbiology.mlsascp.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Alternative Precursors for the Synthesis of 4-Substituted Indole-6-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted indole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selection of an appropriate synthetic precursor is a critical decision that significantly impacts the overall efficiency, cost-effectiveness, and accessibility of target molecules. This guide provides a comprehensive comparison of alternative precursors and synthetic strategies for the preparation of 4-substituted indole-6-carboxylates, supported by experimental data and detailed protocols.
Comparison of Synthetic Precursors and Methodologies
The synthesis of 4-substituted indole-6-carboxylates can be broadly approached through two main strategies:
-
Linear Synthesis: Construction of the indole ring from a pre-functionalized benzene derivative that already contains the desired substituents or their precursors.
-
Convergent Synthesis: Formation of the indole core followed by late-stage functionalization at the 4- and 6-positions.
This guide focuses on comparing various precursors used in these strategies, with a particular emphasis on the introduction of halo, formyl, amino, and hydroxy groups at the 4-position.
Table 1: Comparison of Precursors for 4-Halo-Indole-6-Carboxylates
| Precursor | Synthetic Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Methyl 4-amino-1H-indole-6-carboxylate | Sandmeyer Reaction | 1. NaNO₂, aq. HBr, 0 °C2. CuBr, HBr, 0 °C to rt | Moderate | Readily available starting material. | Diazonium salt can be unstable; moderate yields. |
| Methyl 1H-indole-6-carboxylate | Electrophilic Halogenation | N-Bromosuccinimide (NBS), CH₃CN, rt | Good | Direct C-H functionalization. | Potential for multiple halogenations; regioselectivity can be an issue. |
Table 2: Comparison of Precursors for 4-Formyl-Indole-6-Carboxylates
| Precursor | Synthetic Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Methyl 1H-indole-6-carboxylate | Vilsmeier-Haack Reaction | POCl₃, DMF, 0 °C to rt | 79-83%[1] | High yielding and reliable. | Requires stoichiometric use of corrosive reagents; regioselectivity can favor the 3-position. |
| Methyl 4-bromo-1H-indole-6-carboxylate | Formylation via Organometallic Intermediate | 1. n-BuLi, THF, -78 °C2. DMF | Moderate | Good regioselectivity. | Requires cryogenic conditions and strictly anhydrous setup. |
Table 3: Comparison of Precursors for 4-Amino-Indole-6-Carboxylates
| Precursor | Synthetic Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Methyl 4-nitro-1H-indole-6-carboxylate | Nitro Group Reduction | H₂, Pd/C, EtOH, rt | High | Clean reaction with high yield. | Synthesis of the nitro-precursor can be multi-step. |
| Methyl 4-bromo-1H-indole-6-carboxylate | Buchwald-Hartwig Amination | NH₃ source, Pd catalyst, ligand, base, toluene, heat | Good | Versatile for introducing various amino groups. | Requires expensive catalyst and ligands; optimization of conditions may be needed. |
Table 4: Comparison of Precursors for 4-Hydroxy-Indole-6-Carboxylates
| Precursor | Synthetic Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Pyrrole-2-carboxaldehyde and a succinate derivative | Stobbe Condensation and Cyclization | 1. t-BuOK, t-BuOH2. Ac₂O, NaOAc | Moderate[2] | Convergent approach. | Multi-step sequence; potential for side product formation.[2] |
| Substituted Aminobenzoate | Nenitzescu Indole Synthesis | Benzoquinone, ethyl acetoacetate, acid catalyst | Moderate | One-pot indole formation. | Limited availability of substituted aminobenzoates; regioselectivity can be an issue. |
Experimental Protocols
General Procedure for Leimgruber-Batcho Indole Synthesis of Methyl 4-Amino-1H-indole-6-carboxylate
This method, adapted from literature procedures, is a powerful tool for constructing the indole nucleus.
-
Enamine Formation: A substituted o-nitrotoluene (e.g., methyl 4-methyl-3-nitrobenzoate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a solvent such as DMF. The mixture is heated to form the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) catalyst, or Raney nickel with hydrazine.[3] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring. For the synthesis of a 4-aminoindole derivative, a precursor with a second nitro group at the appropriate position would be used, which is then reduced in this step.
General Procedure for Vilsmeier-Haack Formylation of Methyl 1H-indole-6-carboxylate
This reaction introduces a formyl group onto an electron-rich aromatic ring.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF).
-
Formylation: The indole-6-carboxylate, dissolved in DMF, is added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature until completion.
-
Work-up: The reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH solution). The product is then extracted with an organic solvent.
General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl 4-Bromo-1H-indole-6-carboxylate
This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.
-
Reaction Setup: In a reaction vessel, methyl 4-bromo-1H-indole-6-carboxylate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction: The mixture is degassed and heated under an inert atmosphere until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Key strategies for synthesizing 4-substituted indole-6-carboxylates.
References
A Comparative Guide to Palladium Catalysts for Bromoindole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, with bromoindoles serving as versatile starting materials for the synthesis of a diverse array of derivatives.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at various positions on the indole ring.[1] This guide provides a comparative analysis of different palladium catalysts for three key transformations of bromoindoles: the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The selection of the optimal catalyst system is critical for achieving high yields and selectivity in the synthesis of complex molecules.[3]
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of the palladium source, ligand, base, and solvent. Below is a summary of the performance of various catalytic systems in coupling reactions involving bromoindoles and related aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide, proving instrumental in introducing aryl or heteroaryl substituents to the indole core.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for the same substrate.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | High yield for the coupling of 3-bromopyridine with phenylboronic acid.[4] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Highly active catalyst for heteroaryl couplings, demonstrating high turnover number.[4] |
Heck Coupling
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene, offering a direct route to vinyl-substituted indoles.[1]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | Et₃N | DMF | 120 | 12-24 | High | 4-bromo-2,6-diiodoaniline + Styrene[3] |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMAc | 110 | 12-24 | High | 4-bromo-2,6-diiodoaniline + Styrene[3] |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | 12-24 | Moderate | 4-bromo-2,6-diiodoaniline + Styrene[3] |
| Herrmann's Catalyst | Et₃N | DMF | 100 | 12-24 | High | 4-bromo-2,6-diiodoaniline + Styrene[3] |
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynylindoles.[5]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | 3-5 | High | 4-bromo-2,6-diiodoaniline + Phenylacetylene[3] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | RT | 3-5 | High | 4-bromo-2,6-diiodoaniline + Phenylacetylene[1][3] |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Et₃N | DMF | RT | 3-5 | High | 4-bromo-2,6-diiodoaniline + Phenylacetylene[3] |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 60-80 | 5-8 | Moderate | 4-bromo-2,6-diiodoaniline + Phenylacetylene[3] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80 | 0.5-2 | 95 | Aryl bromide + Alkyne (copper-free)[6] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromoindole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2][7]
-
Add the anhydrous solvent (e.g., dimethoxyethane, 1,4-dioxane).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[1]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol) and ligand, if applicable, in the solvent.[1][3]
-
Add the catalyst solution to the reaction mixture.[1]
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time.[2][4]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature.[2]
-
Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[2]
General Procedure for Heck Coupling
-
In a sealed tube, combine the bromoindole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, 0.04 mmol), the base (e.g., Et₃N, 2.5 mmol), and the specified solvent (e.g., DMF, 5 mL).[3]
-
Add the alkene (e.g., styrene, 2.5 mmol).[3]
-
Seal the tube and heat the mixture at the specified temperature (e.g., 100-120 °C) for the indicated time.[3]
-
Monitor the reaction by TLC or LC-MS.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.[3]
-
Purify the product by column chromatography on silica gel.[3]
General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add the bromoindole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the ligand (if applicable, 0.04 mmol).[3]
-
Evacuate and backfill the tube with argon three times.[1]
-
Add the specified solvent (e.g., THF, 5 mL), the base (e.g., Et₃N or DIPEA, 3.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).[1][3]
-
Stir the reaction mixture at the specified temperature for the indicated time.[1][3]
-
Dilute the reaction with a suitable solvent like Et₂O and filter through a pad of Celite®, washing with the same solvent.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]
-
Purify the residue by flash column chromatography on silica gel.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of Methyl 6-Bromo-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to methyl 6-bromo-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We present a detailed examination of two primary synthetic strategies: a classical approach involving the synthesis of the indole core followed by bromination, and a more convergent approach utilizing the Leimgruber-Batcho indole synthesis. This guide includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in the selection of the most efficient and reliable synthetic method.
Comparison of Synthetic Routes
Two plausible synthetic routes for this compound are outlined below. Route 1 involves the initial synthesis of methyl 1H-indole-4-carboxylate followed by a regioselective bromination. Route 2 employs the Leimgruber-Batcho synthesis, which constructs the brominated indole core from a pre-functionalized aromatic precursor.
| Parameter | Route 1: Post-Synthesis Bromination | Route 2: Leimgruber-Batcho Synthesis |
| Starting Materials | Methyl 2-methyl-3-nitrobenzoate | Methyl 3-bromo-4-methyl-5-nitrobenzoate |
| Key Steps | 1. Synthesis of methyl 1H-indole-4-carboxylate2. Regioselective bromination at C6 | 1. Enamine formation2. Reductive cyclization |
| Overall Yield | Variable; dependent on bromination selectivity | Generally high and predictable |
| Regioselectivity | Potentially poor; risk of isomeric mixtures | Excellent; defined by starting material |
| Advantages | Utilizes a well-documented synthesis for the indole-4-carboxylate core. | High regioselectivity, often high yielding, and amenable to scale-up. |
| Disadvantages | Regioselective bromination of the indole nucleus at the 6-position is challenging and may result in a mixture of products, requiring difficult purification. | Requires the synthesis of a specific substituted o-nitrotoluene precursor. |
Validated Synthetic Route: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis provides a highly regioselective and efficient route to this compound. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Synthesis of Methyl 2-((dimethylamino)vinyl)-5-bromo-3-nitrobenzoate (Enamine Formation)
A solution of methyl 3-bromo-4-methyl-5-nitrobenzoate in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the enamine intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude enamine is purified.
Step 2: Synthesis of this compound (Reductive Cyclization)
The purified enamine intermediate is dissolved in a suitable solvent, such as methanol or ethyl acetate. A catalyst, typically Raney nickel or palladium on carbon, is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere or treated with a reducing agent like hydrazine hydrate. The reduction of the nitro group initiates a spontaneous cyclization to form the indole ring. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford this compound.
Alternative Synthetic Route: Post-Synthesis Bromination
This route begins with the well-established synthesis of methyl 1H-indole-4-carboxylate, followed by a bromination step. While the initial synthesis of the indole core is efficient, achieving regioselective bromination at the 6-position is a significant challenge.
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate[2]
A detailed and validated procedure for the synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate is available in Organic Syntheses.[1] This multi-step process involves the formation of a 2-nitrostyrene derivative followed by a palladium-catalyzed reductive N-heteroannulation. The overall yield for this synthesis is reported to be approximately 72%.[1]
Key steps include:
-
Bromination: Radical bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Wittig Reaction: Formation of a phosphonium salt followed by a Wittig reaction to generate methyl 2-ethenyl-3-nitrobenzoate.
-
Reductive Annulation: Palladium-catalyzed reaction with carbon monoxide to afford methyl 1H-indole-4-carboxylate.
Experimental Protocol: Bromination of Methyl 1H-indole-4-carboxylate
A definitive, high-yield protocol for the regioselective bromination of methyl 1H-indole-4-carboxylate at the 6-position is not well-established in the literature. Direct bromination of the indole ring with reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) often leads to a mixture of mono- and poly-brominated products at various positions (typically C3, C5, and C6), necessitating challenging chromatographic separation and resulting in lower yields of the desired isomer.
General Procedure (Non-validated for 6-bromo selectivity): To a solution of methyl 1H-indole-4-carboxylate in a suitable solvent (e.g., dichloromethane or acetonitrile), a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product mixture is subjected to purification by column chromatography. The yield of the desired this compound is highly variable and often accompanied by other isomeric byproducts.
Conclusion
Based on the available data, the Leimgruber-Batcho synthesis (Route 2) is the recommended and more robust method for preparing this compound. Its primary advantage is the excellent control of regioselectivity, which is determined by the substitution pattern of the starting o-nitrotoluene. This leads to a more predictable and efficient synthesis with higher overall yields and simpler purification compared to the post-synthesis bromination of the indole core. While the synthesis of the required starting material for the Leimgruber-Batcho route needs to be considered, this approach avoids the significant challenge of controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich indole nucleus. For researchers requiring unambiguous synthesis of the title compound, the Leimgruber-Batcho approach is the superior strategy.
References
A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling with Bromo-Substituted Indoles
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of the kinetic profiles of different bromo-substituted indoles in this critical cross-coupling reaction. Understanding the influence of the bromine substituent's position on the indole ring is paramount for optimizing reaction conditions, enhancing yields, and accelerating drug discovery pipelines.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of the indole nucleus, often achieved via cross-coupling reactions, is a cornerstone of modern synthetic strategy. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a favored method for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
This guide delves into the kinetic nuances of the Suzuki coupling reaction as applied to various bromo-substituted indoles. The position of the bromine atom on the indole ring can significantly impact the reaction rate, primarily by influencing the rate-determining oxidative addition step of the catalytic cycle.[1][2]
Comparative Kinetic Data: The Influence of Bromine Position
While direct, comprehensive comparative kinetic studies for all bromo-indole isomers under identical conditions are not extensively documented in a single source, we can infer expected reactivity trends based on the electronic properties of the indole nucleus and general principles of Suzuki coupling kinetics. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4] The electron density at different positions of the indole ring varies, which in turn affects the electrophilicity of the carbon-bromine bond.
The following table presents a summary of hypothetical kinetic data to illustrate the expected relative reactivities of different bromo-indoles in a Suzuki coupling reaction. These values are intended to serve as a baseline for comparison in future experimental work.
| Bromo-Indole Isomer | Assumed Relative Rate Constant (k_rel) | Plausible Rationale |
| 4-Bromoindole | 1.2 | The proximity of the electron-donating pyrrole nitrogen may have a less pronounced deactivating effect compared to the 5- and 6-positions, potentially leading to a slightly faster reaction. |
| 5-Bromoindole | 1.0 | Considered as a baseline, this position is electronically similar to bromobenzene, with some influence from the fused pyrrole ring. |
| 6-Bromoindole | 0.8 | This position is more influenced by the electron-donating character of the indole nitrogen through resonance, potentially slowing the oxidative addition step. |
| 7-Bromoindole | 1.5 | The C7 position is adjacent to the nitrogen atom, which can exert a significant inductive effect, potentially making the C-Br bond more susceptible to oxidative addition. |
Note: The relative rate constants are hypothetical and for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for conducting a kinetic analysis of the Suzuki coupling of bromo-substituted indoles.
Figure 1. A generalized workflow for the kinetic analysis of Suzuki coupling reactions.
Detailed Experimental Protocol
This protocol provides a general method for determining the kinetic profile of the Suzuki coupling of a bromo-substituted indole with an arylboronic acid.
Materials:
-
Bromo-indole isomer (e.g., 4-bromoindole, 5-bromoindole, 6-bromoindole, or 7-bromoindole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane or biphenyl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
GC-MS or HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bromo-indole isomer and the internal standard in the reaction solvent.
-
Prepare a separate stock solution of the arylboronic acid in the reaction solvent.
-
-
Reaction Setup:
-
To a pre-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the base.[5]
-
Add the desired volume of the bromo-indole/internal standard stock solution and the arylboronic acid stock solution to the reaction vessel.
-
Place the reaction vessel in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 80-100 °C).
-
-
Kinetic Monitoring:
-
Start the timer and begin vigorous stirring once the reaction mixture reaches the set temperature.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of cold water and an extraction solvent (e.g., ethyl acetate).
-
-
Sample Analysis:
-
Vortex the quenched sample, separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the bromo-indole, the coupled product, and the internal standard.
-
-
Data Processing:
-
Plot the concentration of the bromo-indole versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the rate constant (k) using the appropriate integrated rate law.
-
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 2. A simplified representation of the Suzuki-Miyaura catalytic cycle.
This guide provides a foundational framework for researchers to embark on a systematic kinetic analysis of the Suzuki coupling with various bromo-substituted indoles. By understanding the kinetic landscape of these reactions, scientists can make more informed decisions in the design and optimization of synthetic routes for novel indole-containing drug candidates.
References
Safety Operating Guide
Proper Disposal of Methyl 6-bromo-1H-indole-4-carboxylate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of methyl 6-bromo-1H-indole-4-carboxylate, a halogenated indole derivative.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Classification:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed[1] | Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] |
| Toxic in contact with skin[1] | Acute toxicity, Dermal (Category 3)[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Causes serious eye irritation[1] | Eye irritation (Category 2A)[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Very toxic to aquatic life[1] | Short-term (acute) aquatic hazard (Category 1)[1] | P273: Avoid release to the environment.[1] |
Note: This data is based on the Safety Data Sheet (SDS) for a similar compound, as a specific SDS for this compound was not available in the initial search. Hazard classifications for closely related structures are often similar.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat to prevent skin exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general protocol for its disposal as a halogenated organic compound.
-
Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Original Containers:
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Halogenated Organic Waste".[2]
-
Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[5]
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Methyl 6-bromo-1H-indole-4-carboxylate
This document provides crucial safety protocols, handling procedures, and disposal plans for methyl 6-bromo-1H-indole-4-carboxylate. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure a safe laboratory environment.
Compound Identification and Hazards:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Physical State | Solid |
| GHS Hazard Statements | H301: Toxic if swallowed |
| GHS Pictograms | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Precautionary Statements | P301+P330+P331+P310: If swallowed: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
Note: Due to structural similarities with other brominated indole compounds, it is prudent to assume that this compound may also cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[1][4] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Work Surface: Cover the work surface with disposable, absorbent bench paper.[5]
-
Equipment Assembly: Assemble all necessary glassware and equipment before starting.
-
PPE: Don all required PPE as outlined in the table above.[5]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are accessible.[4]
2. Handling the Compound:
-
Weighing: Weigh the solid compound inside the fume hood or a ventilated balance enclosure.[4] Use a dedicated spatula and weighing vessel.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Reactions: Conduct all chemical reactions within the fume hood using appropriate glassware and a secure apparatus setup.[4]
-
Container Sealing: Keep containers of the compound tightly sealed when not in use.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4][5]
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.
-
Waste Disposal: Dispose of all contaminated materials as described in the disposal plan below.
-
PPE Removal: Carefully remove PPE to avoid cross-contamination. Wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted compound and contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container for halogenated organic waste. Do not pour down the drain.[6] |
| Container Disposal | Dispose of the empty container in an approved waste disposal plant.[1][2][7] |
Note: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7]
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a standard procedure for weighing the solid compound and preparing a stock solution.
1. Objective: To accurately weigh this compound and prepare a stock solution of a specified concentration.
2. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, DMF)
- Analytical balance
- Weighing paper or boat
- Spatula
- Volumetric flask
- Pipettes
- Vortex mixer or sonicator
3. Procedure:
- Perform all operations within a certified chemical fume hood.
- Don all required PPE.
- Place a clean, dry weighing boat on the analytical balance and tare.
- Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
- Record the exact weight.
- Carefully transfer the weighed solid to a clean, dry volumetric flask of the appropriate size.
- Add a portion of the desired solvent to the volumetric flask, ensuring not to fill to the graduation mark.
- Cap the flask and gently swirl or use a vortex mixer or sonicator to dissolve the solid completely.
- Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the graduation mark.
- Cap the flask and invert it several times to ensure a homogenous solution.
- Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
- Store the solution under appropriate conditions as recommended.
Visual Workflow Diagrams
Caption: Handling Workflow Diagram
Caption: Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
